Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZDELEERNECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307937 | |
| Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-05-4 | |
| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27568-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 196906 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027568054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27568-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the quinoline core via the Gould-Jacobs reaction, yielding Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This intermediate is subsequently chlorinated at the C4 position to afford the final product.
An In-depth Technical Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Its substituted quinoline framework serves as a versatile scaffold for the synthesis of novel bioactive molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as an intermediate in drug discovery, particularly in the development of anti-infective and anti-cancer agents.
Physicochemical Properties
This compound is a pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂ClNO₃ | |
| Molecular Weight | 265.69 g/mol | |
| CAS Number | 27568-05-4 | |
| Appearance | Pale yellow amorphous powder | |
| Melting Point | 73-80 °C | |
| Purity | ≥ 98% (HPLC) | |
| Storage Conditions | 0-8°C |
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process. While a specific detailed protocol for this exact compound is not widely published, the general synthesis of related 4-chloroquinoline-3-carboxylate derivatives provides a viable pathway. One common approach involves the Gould-Jacobs reaction, followed by chlorination.
General Synthetic Approach
A plausible synthetic route, based on established methodologies for similar quinoline structures, is outlined below. This process begins with the cyclization of an aniline derivative with a malonic acid derivative to form a 4-hydroxyquinoline intermediate, which is then chlorinated.
An antechamber to the intricate world of pharmacologically active quinoline derivatives, this compound, stands as a molecule of considerable interest. Its structural motifs hint at a spectrum of potential biological activities, positioning it as a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide serves to consolidate the current understanding of its physicochemical properties, delineate a plausible synthetic pathway, and explore its prospective role in drug discovery, particularly within the realm of oncology.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and physical state of this compound are summarized in the table below.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClNO₃ |
| Molecular Weight | 265.69 g/mol |
| CAS Number | 27568-05-4 |
| Appearance | Pale yellow amorphous powder |
| Melting Point | 73-80 °C |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | 0-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available literature, a general and reliable synthetic strategy can be inferred from the synthesis of analogous quinoline structures. The most common approach involves the cyclization of an appropriately substituted aniline with a malonic ester derivative, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.
Experimental Protocol: A General Two-Step Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This initial step involves a thermal cyclization reaction.
-
Reactants: 2-Methoxyaniline and diethyl ethoxymethylenemalonate.
-
Procedure: A mixture of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated at high temperatures (typically in a high-boiling solvent like Dowtherm A) to facilitate the condensation and subsequent cyclization to form the quinoline ring system. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.
Step 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
The intermediate from the first step is then converted to the target compound.
-
Reactant: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
Reagent: A chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure: The dried Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is treated with an excess of the chlorinating agent, often with gentle heating. The reaction converts the hydroxyl group at the 4-position to a chloro group. After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then worked up, typically by pouring it onto ice, followed by neutralization and extraction with an organic solvent. The crude product is then purified, for instance, by column chromatography.
Characterization
The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence of the ethyl ester, methoxy, and quinoline protons and carbons in their expected chemical environments.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the calculated molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carbonyl group of the ester, the C-Cl bond, and the aromatic quinoline ring.
Biological Activity and Potential Signaling Pathways
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound, particularly the presence of the chloro and methoxy groups on the quinoline core, suggest its potential as a precursor for pharmacologically active molecules.
Anticancer Potential
Research into quinoline-3-carboxylate derivatives has highlighted their potential as antiproliferative agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival.
A potential mechanism of action for derivatives of this compound could involve the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic scaffold that can interact with the ATP-binding site of the enzyme. The quinoline core of this compound could serve as such a scaffold.
Caption: Potential mechanism of anticancer activity.
Experimental Workflow for Biological Evaluation
To assess the biological activity of derivatives synthesized from this compound, a standard experimental workflow would be employed. This would typically involve in vitro cell-based assays followed by more complex in vivo studies for promising candidates.
Caption: Workflow for evaluating biological activity.
Conclusion
This compound is a valuable building block in the field of medicinal chemistry. Its physicochemical properties and versatile synthetic handles make it an attractive starting material for the generation of diverse libraries of quinoline derivatives. Further investigation into the biological activities of these derivatives, particularly in the context of anticancer and anti-infective drug discovery, is warranted. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research endeavors aimed at unlocking the full therapeutic potential of this promising chemical scaffold.
Elucidation of the Molecular Architecture: A Technical Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of a complete, published structure elucidation in a single source, this document synthesizes information from established synthetic methodologies for similar quinoline derivatives and general spectroscopic principles. The presented data is predictive and based on analogous compounds, offering a robust framework for researchers working with this molecule.
Synthetic Pathway
The synthesis of this compound typically proceeds via a multi-step reaction sequence, commencing with the Gould-Jacobs reaction, a well-established method for the formation of quinoline ring systems.[1][2] This is followed by a chlorination step to introduce the chloro-substituent at the 4-position.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
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In a round-bottom flask, 2-methoxyaniline is reacted with diethyl ethoxymethylenemalonate.
-
The reaction mixture is heated at high temperature (typically in a high-boiling solvent like diphenyl ether) to facilitate the initial condensation and subsequent thermal cyclization.[1]
-
Upon cooling, the intermediate, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, precipitates and can be isolated by filtration.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Chlorination to this compound
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The dried Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is suspended in a chlorinating agent, commonly phosphorus oxychloride (POCl₃).
-
The mixture is heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of structurally related compounds.
¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-2 |
| ~7.80 | d | 1H | H-5 |
| ~7.50 | t | 1H | H-6 |
| ~7.20 | d | 1H | H-7 |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 4.05 | s | 3H | -OCH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~155.0 | C-8 |
| ~148.0 | C-4 |
| ~145.0 | C-2 |
| ~140.0 | C-8a |
| ~128.0 | C-5 |
| ~122.0 | C-6 |
| ~118.0 | C-4a |
| ~110.0 | C-7 |
| ~105.0 | C-3 |
| 62.0 | -OCH₂CH₃ |
| 56.0 | -OCH₃ |
| 14.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2980, ~2840 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (ester) |
| ~1600, ~1580 | C=C stretch (quinoline ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1080 | C-O stretch (ester) |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| [M]+ | Molecular ion |
| [M+2]+ | Isotope peak for ³⁷Cl |
| [M-C₂H₅]+ | Loss of ethyl group |
| [M-OC₂H₅]+ | Loss of ethoxy group |
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical progression from synthesis to the structural confirmation of this compound.
Caption: Logical workflow for the synthesis and structural elucidation.
Signaling Pathway of Synthesis
This diagram illustrates the key transformations in the synthetic pathway.
Caption: Key transformations in the synthetic pathway.
This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel quinoline-based compounds. The provided data and protocols, while based on established chemical principles and analysis of related structures, should be verified with experimental data for definitive structural confirmation.
References
biological activity of quinoline-3-carboxylate derivatives
An In-depth Technical Guide to the Biological Activity of Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2] As a "nitrogen-equivalent" of naphthalene, its unique structure has been a focal point for medicinal chemists for decades, leading to the development of drugs with a wide array of therapeutic applications, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3][4][5]
Within this versatile family, quinoline-3-carboxylate and its derivatives have emerged as a particularly promising class of compounds. The presence of the carboxylic acid or a corresponding ester/amide group at the C-3 position significantly influences the molecule's physicochemical properties and its interaction with biological targets.[6] This has spurred extensive research, revealing that these derivatives exhibit potent and often selective biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of quinoline-3-carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity
Quinoline-3-carboxylate derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][2][7] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial enzymes involved in cancer cell survival and proliferation.[1][2]
Antiproliferative Effects
Numerous studies have reported the cytotoxic effects of these derivatives. For instance, certain 2,4-disubstituted quinoline-3-carboxylate compounds have shown potent activity against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines.[1][6][7] The conversion of ester derivatives to their corresponding carboxylic acids has been shown to enhance selectivity towards cancer cells over non-cancerous cells, a crucial aspect for reducing off-target toxicity.[6][8]
Mechanisms of Action
-
Induction of Apoptosis: A primary mechanism for the anticancer effect of these compounds is the upregulation of intrinsic apoptosis pathways.[1][7] This involves the activation of a cascade of intracellular signals that lead to controlled cell death.
-
Enzyme Inhibition: Quinoline derivatives are known to inhibit various enzymes critical for cancer progression.
-
ATM Kinase Inhibition: Quinoline-3-carboxamides have been identified as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response (DDR) pathway that cancer cells exploit for survival.[9][10]
-
Topoisomerase Inhibition: The quinoline core is a known pharmacophore for targeting bacterial topoisomerases, and this inhibitory action extends to human topoisomerases, which are vital for DNA replication in cancer cells.[11][12]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain quinoline carboxylic acids act as inhibitors of DHODH, an enzyme essential for the de novo synthesis of pyrimidines, thereby halting the proliferation of rapidly dividing cancer cells.[11][12][13]
-
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected quinoline-3-carboxylate derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxylate Derivative 4m | MCF-7 (Breast) | 0.33 | [1][7] |
| Quinoline-3-carboxylate Derivative 4n | MCF-7 (Breast) | 0.33 | [1][7] |
| Quinoline-3-carboxylate Derivative 4k | K562 (Leukemia) | 0.28 | [1][7] |
| Quinoline-3-carboxylate Derivative 4m | K562 (Leukemia) | 0.28 | [1][7] |
| 2,4-disubstituted quinoline-3-carboxylic acid 2f | MCF-7 / K562 | Potent & Selective | [6] |
| 2,4-disubstituted quinoline-3-carboxylic acid 2l | MCF-7 / K562 | Potent & Selective | [6] |
Antimicrobial Activity
The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones). Quinoline-3-carboxylate derivatives also exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]
Spectrum of Activity
Synthesized derivatives have shown efficacy against bacteria such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[17][18][19][20] Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans.[15][18]
Mechanism of Action
The primary antibacterial mechanism for many quinoline compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[21] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compounds induce double-strand breaks in the bacterial chromosome, leading to cell death. Some derivatives may also function by inhibiting other essential enzymes like peptide deformylase (PDF).[15][16]
Caption: General synthesis workflow for quinoline-3-carboxamides.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for selected derivatives.
| Compound Class | Microorganism | MIC/MBC (µg/mL) | Reference |
| 2-chloroquinoline-3-carboxamide 5b | MRSA | MBC: 3.79 mM | [17] |
| 2-chloroquinoline-3-carboxamide 5f | S. aureus | MBC: 1.79 mM | [17] |
| Quinoline Derivative 11 | S. aureus | MIC: 6.25 | [19] |
| Quinoline Derivative 12 | E. coli | MIC: 3.125 | [19] |
| Quinoline Derivative 12 | S. aureus | MIC: 3.125 | [19] |
| Substituted Quinoline Derivative 6 | Various Bacteria & Fungi | MIC: 3.12 - 50 | [15][16] |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, targeting key mediators and enzymes in the inflammatory cascade.[22][23][24]
Inhibition of Inflammatory Mediators
Studies using models like lipopolysaccharide (LPS)-stimulated macrophages have shown that quinoline-3-carboxylic acids can inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.[22][23][25]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins at sites of inflammation.[24][26] Some derivatives may also inhibit lipoxygenase (LOX) enzymes or modulate inflammatory signaling pathways like NF-κB.[27][28]
Caption: Inhibition of pro-inflammatory mediator production.
Quantitative Anti-inflammatory Data
Several quinoline-3-carboxylic acids have shown potent anti-inflammatory activity in in-vitro assays, with IC50 values comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[22][23]
| Compound Class | Assay | Result | Reference |
| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities vs. indomethacin | [22][23] |
| Quinoline-3-carboxamides | Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition | IC50 = 9.9 nM (Compound 1bv) | [29] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key in-vitro assays used to evaluate the biological activities of quinoline-3-carboxylate derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[30][31] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[31][32]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline-3-carboxylate derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[32]
-
Cell Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for a specified period (e.g., 24, 48, or 72 hours).[32]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[32][33]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[31]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[31]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for the blank absorbance. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the effect of a compound on the production of nitric oxide (NO) in LPS-stimulated murine macrophages (e.g., RAW 264.7 cells). NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][27]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM)
-
Test compound and Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[27]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[25]
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[25][27]
-
Griess Assay:
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[25]
-
Data Analysis: Quantify the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. A preliminary MTT assay should be performed to ensure the observed effects are not due to cytotoxicity.[25]
Conclusion and Future Perspectives
Quinoline-3-carboxylate derivatives represent a highly versatile and pharmacologically active class of compounds. The research summarized in this guide highlights their potent efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship (SAR) studies indicate that the biological activity is highly dependent on the nature and position of substituents on the quinoline ring, offering vast possibilities for chemical modification to enhance potency and selectivity.[12][13][24]
Future research should focus on the structural optimization of lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. The exploration of novel hybrid molecules, combining the quinoline-3-carboxylate scaffold with other known pharmacophores, could lead to multi-target agents with enhanced therapeutic efficacy. As our understanding of the molecular targets and signaling pathways deepens, the rational design of new derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ijcrt.org [ijcrt.org]
- 29. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. benchchem.com [benchchem.com]
- 33. atcc.org [atcc.org]
An In-depth Technical Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
CAS Number: 27568-05-4
This technical guide provides a comprehensive overview of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on its role as a precursor in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a quinoline derivative with the molecular formula C₁₃H₁₂ClNO₃. Its structure is characterized by a quinoline core substituted with a chloro group at the 4-position, a methoxy group at the 8-position, and an ethyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 27568-05-4 |
| Molecular Formula | C₁₃H₁₂ClNO₃ |
| Molecular Weight | 265.69 g/mol |
| Synonyms | 4-Chloro-8-methoxyquinoline-3-carboxylic acid ethyl ester, Ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a 4-hydroxyquinoline intermediate, followed by a chlorination reaction.
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This step involves the cyclization of an appropriate acyclic precursor. A common method is the Gould-Jacobs reaction, starting from an aniline derivative and diethyl (ethoxymethylene)malonate, followed by thermal cyclization.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-methoxyaniline and diethyl (ethoxymethylene)malonate is heated. The intermediate, 2-((2-methoxyphenylamino)methylene)malonate, can be isolated or formed in situ.
-
Cyclization: The intermediate is suspended in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and heated to approximately 250°C.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, precipitates. The solid is then collected by filtration and washed with a non-polar solvent like pentane to remove the high-boiling solvent.
literature review on substituted quinoline-3-carboxylates
An In-Depth Technical Guide on Substituted Quinoline-3-carboxylates and Their Derivatives For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, making them a focal point in drug discovery.[3][4] Among these, substituted quinoline-3-carboxylates and their related carboxamides are of particular interest due to their potent and diverse biological effects, including anticancer, antibacterial, and antifungal properties.[4][5] This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of the Quinoline-3-carboxylate Scaffold
The synthesis of the quinoline-3-carboxylate core can be achieved through several established and modern synthetic routes. Key intermediates often include 2-chloroquinoline-3-carbaldehydes, which are then oxidized to the desired carboxylic acid.
Key Synthetic Pathways
-
Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehydes: This is a versatile and common method for synthesizing the key precursor, 2-chloroquinoline-3-carbaldehyde, from readily available N-arylacetamides (acetanilides). The reaction involves formylation and cyclization using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF).[6]
-
Oxidation to Quinoline-3-carboxylic Acid: The aldehyde group of 2-chloroquinoline-3-carbaldehyde can be readily oxidized to a carboxylic acid. A common method involves using an oxidizing agent like silver nitrate in an alkaline medium.[7][8]
-
Friedländer Annulation: This classical method provides a direct route to the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as diethyl malonate.[9][10] The reaction can be catalyzed by acids or bases.[11][12]
-
Gould-Jacobs Reaction: This route is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylates. It typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[13]
A general workflow for the synthesis and subsequent biological evaluation of quinoline-3-carboxylate derivatives is outlined below.
Biological Activities and Quantitative Data
Substituted quinoline-3-carboxylates and their amide derivatives exhibit a remarkable range of biological activities, primarily as anticancer and antimicrobial agents.
Anticancer Activity
These compounds often exert their anticancer effects by inhibiting key enzymes in cell signaling pathways that are crucial for tumor growth and survival.[6] The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are standard metrics for their potency.
Table 1: Anticancer Activity of Selected Quinoline-3-Carboxamide Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5a | Quinoline-based EGFR/HER-2 inhibitor | MCF-7 (Breast) | 0.025 (GI₅₀) | [3][14] |
| 5a | Quinoline-based EGFR/HER-2 inhibitor | A-549 (Lung) | 0.031 (GI₅₀) | [3][14] |
| 6b | Quinoline-3-carboxamide (Thiophene deriv.) | MCF-7 (Breast) | 5.069 | [7] |
| 8b | Quinoline-3-carboxamide (Thiophene deriv.) | MCF-7 (Breast) | 0.839 | [7] |
| 6b | Quinoline-3-carboxamide (Regioisomer) | HCT116 (Colon) | 0.15 | [5] |
| 4k | Quinoline-3-carboxylate | K562 (Leukemia) | 0.28 |
| 4m | Quinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | |
Antibacterial Activity
Many quinoline derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[15][16] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5d | Quinolone-quinoline hybrid | S. aureus (MRSA) | 0.5 | [15] |
| 5d | Quinolone-quinoline hybrid | E. coli | 8 | [15] |
| 7b | Quinoline-hydroxyimidazolium hybrid | S. aureus | 2 | [17] |
| 7b | Quinoline-hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [17] |
| 11 | Quinoline-carbonitrile derivative | S. aureus | 6.25 | [16] |
| 9 | Quinoline derivative | S. aureus | 0.12 | [18] |
| 16 | Quinolone-ketolide hybrid | S. pneumoniae | ≤ 0.008 |[18] |
Signaling Pathways in Cancer
Quinoline derivatives frequently target critical signaling pathways that are dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like Ras/Raf/MEK and PI3K/Akt, promoting cell proliferation and survival.[4][19] Overexpression or mutation of EGFR is common in many cancers.[20] Certain 4-anilinoquinoline derivatives act as ATP-competitive inhibitors in the EGFR kinase domain, blocking its autophosphorylation and subsequent signal transduction.[19]
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1] Its aberrant activation is a hallmark of many cancers.[21][22] Several quinoline derivatives have been developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[19][23] By blocking these key nodes, the compounds can effectively halt cell cycle progression and induce apoptosis.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of substituted quinoline-3-carboxylates.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack)
This protocol is a generalized procedure based on established methods.[6][24]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12-15 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.
-
Addition of Substrate: To this reagent, add the substituted N-arylacetamide (1 equivalent) portion-wise.
-
Reaction: After the addition is complete, slowly allow the mixture to reach room temperature, then heat at 80-90°C for 4-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to obtain the purified 2-chloroquinoline-3-carbaldehyde.[6][24]
Protocol 2: Hydrolysis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This protocol describes the conversion of the ester to the corresponding carboxylic acid.[25]
-
Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 2N aqueous sodium hydroxide solution.
-
Hydrolysis: Stir the suspension under reflux for 2-3 hours.
-
Isolation: After cooling the mixture, filter to remove any unreacted material.
-
Precipitation: Acidify the filtrate to pH 4 with 2N HCl.
-
Collection: Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum to yield 4-hydroxyquinoline-3-carboxylic acid.[25]
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[26][27][28]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[26][28]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound (typically in DMSO, diluted with medium) and incubate for 48-72 hours. Include a vehicle-only control.[26][28]
-
MTT Addition: Remove the treatment medium. Add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[26][28]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26][28]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[27]
Protocol 4: In Vitro Antibacterial Susceptibility (MIC Determination)
This protocol determines the minimum inhibitory concentration using the broth microdilution or agar dilution method, following CLSI guidelines.[15][17]
-
Preparation: Prepare a series of two-fold dilutions of the quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2] Include positive (no drug) and negative (no bacteria) controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijsr.net [ijsr.net]
- 25. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. MTT (Assay protocol [protocols.io]
Potential Therapeutic Targets of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential in drug discovery and development. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on its role as a putative inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a critical target in the development of anticancer and anti-inflammatory agents. This document outlines the mechanism of action, relevant signaling pathways, detailed experimental protocols for target validation, and quantitative data on related compounds to guide further research and development efforts.
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. This compound belongs to this class of compounds and serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural features suggest potential interactions with specific biological targets, making it a compound of interest for therapeutic development. This guide focuses on the compelling evidence pointing towards Dihydroorotate Dehydrogenase (DHODH) as a primary therapeutic target.
Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis, cell proliferation, and other metabolic processes.[5] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway, making DHODH a validated and attractive target for cancer therapy.[3][6]
Mechanism of Action
This compound and its analogues are hypothesized to act as inhibitors of DHODH. By binding to the enzyme, likely in the ubiquinone-binding tunnel, these compounds prevent the conversion of dihydroorotate to orotate. This leads to a depletion of the intracellular pyrimidine pool, which in turn triggers several downstream cellular events that collectively inhibit cell proliferation and induce cell death.[4]
Signaling Pathways and Cellular Consequences of DHODH Inhibition
The inhibition of DHODH by compounds such as this compound can initiate a cascade of downstream signaling events, ultimately leading to the suppression of cell growth and proliferation.
Figure 1: Signaling Pathway of DHODH Inhibition.
Cell Cycle Arrest
Depletion of pyrimidines due to DHODH inhibition leads to a stall in DNA replication, causing cell cycle arrest, primarily at the S-phase.[4] This is a direct consequence of the unavailability of essential building blocks for new DNA synthesis.
Modulation of Oncogenic Signaling
DHODH inhibition has been shown to impact key cancer-related signaling proteins. Notably, it can lead to the downregulation of the oncoprotein c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.[7] This shift in the balance of cell cycle regulators further contributes to the anti-proliferative effects.
Induction of Apoptosis
Prolonged pyrimidine starvation and cell cycle arrest can ultimately trigger programmed cell death, or apoptosis. This is a crucial mechanism for the elimination of cancer cells and is a desired outcome for many anticancer therapies.[6]
Quantitative Data for DHODH Inhibitors
While specific inhibitory concentration (IC50) values for this compound against DHODH are not yet publicly available, data from structurally similar 4-quinoline carboxylic acid derivatives demonstrate potent inhibition of the enzyme. This provides a strong rationale for investigating the subject compound as a DHODH inhibitor.
| Compound Class | Specific Analogue | Target | IC50 (nM) | Reference |
| 4-Quinoline Carboxylic Acids | Analogue 41 | Human DHODH | 9.71 ± 1.4 | [8] |
| 4-Quinoline Carboxylic Acids | Analogue 43 | Human DHODH | 26.2 ± 1.8 | [8] |
| 1,7-Naphthyridine | Analogue 46 | Human DHODH | 28.3 ± 3.3 | [8] |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Compound 11 | Human DHODH | KD = 6.06 µM | [9] |
| 3-benzylidene-6,7-benz-chroman-4-one | SBL-105 | Human DHODH | 48.48 | [10] |
Experimental Protocols
To validate DHODH as a therapeutic target for this compound, a series of biochemical and cell-based assays are recommended.
DHODH Enzymatic Inhibition Assay (DCIP Reduction Assay)
This assay directly measures the enzymatic activity of purified DHODH and its inhibition by the test compound. The activity is monitored by the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[1][2][11]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compound (this compound)
-
Control inhibitor (e.g., Brequinar)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10.
-
Dilute the recombinant DHODH enzyme to the desired working concentration in the assay buffer.
-
Prepare serial dilutions of the test compound and control inhibitor.
-
Add the compound dilutions to the wells of a 96-well plate.
-
Add the DHODH enzyme solution to each well and incubate to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction and determine the IC50 value.
Figure 2: Workflow for DHODH Enzymatic Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.
Materials:
-
Cancer cell line (e.g., A549, HL-60)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Incubator
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability and determine the GI50 (concentration for 50% growth inhibition).
Uridine Rescue Experiment
To confirm that the anti-proliferative effect of the compound is due to the inhibition of the de novo pyrimidine synthesis pathway, a rescue experiment with exogenous uridine can be performed.
Procedure:
-
Follow the protocol for the cellular proliferation assay.
-
In a parallel set of wells, co-treat the cells with the test compound and a surplus of uridine (e.g., 100 µM).
-
If the addition of uridine reverses the anti-proliferative effect of the compound, it provides strong evidence for on-target activity.[5]
Conclusion
The available evidence strongly suggests that Dihydroorotate Dehydrogenase is a key potential therapeutic target for this compound. Its inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to cell cycle arrest, modulation of oncogenic signaling, and apoptosis in rapidly proliferating cells. The experimental protocols outlined in this guide provide a clear path for the validation of this target and the characterization of the compound's inhibitory activity. Further investigation into the specific binding kinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential as an anticancer or anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough literature search did not yield specific quantitative solubility data for ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. The following sections, therefore, present a general solubility profile for structurally similar quinoline derivatives, alongside a detailed, generalized experimental protocol for solubility determination. This guide is intended to serve as a valuable reference for researchers and scientists in the field of drug development.
Introduction to Quinoline Derivatives and Solubility
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds. The solubility of such compounds is a critical physicochemical property that significantly influences their bioavailability, formulation development, and purification processes. The quinoline core is predominantly hydrophobic, which generally leads to low aqueous solubility.[1] The presence of functional groups, such as the chloro, methoxy, and carboxylate ester groups on the target molecule, will modulate its solubility characteristics in different solvents. As a general rule, quinoline and its derivatives tend to be more soluble in organic solvents than in water.[2]
Illustrative Solubility Data of Structurally Related Quinoline Derivatives
While specific data for this compound is unavailable, the solubility of related compounds can provide valuable insights. Quinoline derivatives are typically weak bases, and their solubility in aqueous solutions can be pH-dependent.[3]
The following table summarizes the expected qualitative solubility and some quantitative data for similar quinoline compounds in common solvents to provide a comparative reference.
| Compound/Derivative | Solvent | Temperature (°C) | Solubility | Reference |
| Quinoline (unsubstituted) | Water (cold) | 20 | 6.1 g/L (Slightly Soluble) | [2][4] |
| Quinoline (unsubstituted) | Water (hot) | - | Readily Soluble | [2] |
| Quinoline (unsubstituted) | Ethanol, Ether, Acetone | - | Soluble | [4] |
| 5-Chloro-8-hydroxyquinoline | Various Organic Solvents | 298.15 K (25 °C) | Generally Soluble | [1] |
| Pyrazolo quinazoline derivatives | DMF, DMSO, THF, 1,4-Dioxane | 298.15 - 328.15 K | Solubility increases with temperature | [5] |
Note: DMF (N,N-dimethylformamide), DMSO (Dimethyl sulfoxide), THF (Tetrahydrofuran). This table is for illustrative purposes and actual solubility of the target compound will vary.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and classical technique for determining the equilibrium (thermodynamic) solubility of a compound.[5] It involves creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Test Compound (this compound)
-
Selected Solvents (e.g., water, buffers of different pH, ethanol, methanol, acetonitrile)
3.2. Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of the test compound.
-
Dissolve it in a known volume of the chosen solvent to create a stock solution of a precise concentration.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. An excess is ensured when undissolved solid remains visible.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflow for the experimental determination of compound solubility.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
A Theoretical Modeling Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: A Computational Chemistry Perspective
Introduction
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Quinolines, as a class of heterocyclic compounds, are of great interest to the pharmaceutical industry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] Computational, or theoretical, modeling provides a powerful and cost-effective avenue to investigate the physicochemical properties, reactivity, and potential biological activity of such molecules before undertaking extensive experimental synthesis and testing.[4] This guide outlines a comprehensive theoretical approach to characterizing this compound, intended for researchers, scientists, and professionals in drug development.
This technical guide details the standard computational workflow for analyzing a molecule of this nature, from initial geometry optimization to more advanced simulations like molecular docking. The methodologies described herein are based on established practices in the field of computational chemistry and are designed to provide a deep understanding of the molecule's behavior at an atomic level.
I. Molecular Structure and Optimization
The first step in the theoretical modeling of any molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that calculates the lowest energy conformation of the molecule.
A. Computational Methodology
Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for geometry optimization.[3] The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Calculation Setup:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: Geometry Optimization and Frequency calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Execution: The calculation is run on a high-performance computing cluster.
-
Analysis: The output file is analyzed to obtain the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
B. Optimized Geometrical Parameters
The following table presents hypothetical optimized geometrical parameters for this compound, which would be obtained from the DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.41 Å |
| C3-C4 | 1.45 Å | |
| C4-Cl | 1.75 Å | |
| C8-O1 | 1.36 Å | |
| O1-C9 | 1.43 Å | |
| C3-C10(=O11) | 1.50 Å | |
| C10-O12 | 1.35 Å | |
| Bond Angle | C2-C3-C4 | 120.5° |
| C3-C4-Cl | 118.9° | |
| C3-C10-O12 | 110.2° | |
| Dihedral Angle | C4-C3-C10-O11 | 15.0° |
| C2-C3-C10-O12 | -165.0° |
II. Spectroscopic Analysis
Theoretical modeling can predict various spectra of a molecule, which can be used to interpret and validate experimental spectroscopic data.
A. Vibrational Spectroscopy (FT-IR and Raman)
Frequency calculations performed during geometry optimization also provide the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra.
Experimental Protocol: Vibrational Frequency Calculation
This is performed concurrently with the geometry optimization as described in the previous section. The output provides the vibrational frequencies and their corresponding intensities.
B. Electronic Spectroscopy (UV-Visible)
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Visible spectrum.
Experimental Protocol: TD-DFT Calculation
-
Input Structure: The optimized geometry of the molecule is used as the input.
-
Computational Software: A quantum chemistry package with TD-DFT capabilities is used.
-
Calculation Setup:
-
Method: TD-DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvent Model: A continuum solvent model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent (e.g., ethanol, DMSO).
-
-
Execution and Analysis: The calculation yields the excitation energies (in eV or nm) and oscillator strengths for the electronic transitions.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts.
Experimental Protocol: NMR Chemical Shift Calculation
-
Input Structure: The optimized geometry is used.
-
Computational Software: A quantum chemistry software package is used.
-
Calculation Setup:
-
Method: GIAO-DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Reference Standard: Tetramethylsilane (TMS) is also calculated at the same level of theory to be used as a reference for calculating the chemical shifts.
-
-
Execution and Analysis: The calculated isotropic shielding values are converted to chemical shifts relative to TMS.
III. Molecular Orbital and Reactivity Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions with biological targets.
A. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
B. Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites.
Experimental Protocol: FMO and MEP Analysis
These analyses are typically performed on the optimized geometry using the output from the DFT calculation. Visualization software like GaussView or Avogadro is used to generate the orbital and potential maps.
C. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |
IV. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
A. Docking Workflow
The general workflow for molecular docking involves preparing the ligand and receptor, performing the docking simulation, and analyzing the results.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).
-
Receptor Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens are added, and charges are assigned.
-
-
Binding Site Definition: The active site of the protein is defined, usually based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
Docking Simulation: Software like AutoDock Vina, Glide, or GOLD is used to perform the docking. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed for the top-scoring poses.
B. Hypothetical Docking Results
The following table presents hypothetical docking results of this compound against a hypothetical protein kinase target.
| PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1XYZ | -8.5 | LEU83, VAL91, ALA103 | Hydrophobic |
| LYS105 | Hydrogen Bond | ||
| PHE152 | π-π Stacking |
V. Visualizations
A. Computational Workflow Diagram
Caption: A flowchart illustrating the typical workflow for the theoretical modeling of a small molecule.
B. Molecular Docking Logic Diagram
Caption: A diagram showing the logical steps involved in a typical molecular docking study.
The theoretical modeling of this compound, as outlined in this guide, provides a comprehensive framework for understanding its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. By employing a combination of quantum mechanical calculations and molecular docking simulations, researchers can gain valuable insights that can guide the synthesis and experimental evaluation of this and related quinoline derivatives in the pursuit of new therapeutic agents. The integration of these computational methods into the drug discovery pipeline has the potential to accelerate the development of novel and effective medicines.
References
- 1. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Mechanism of Action: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential for therapeutic applications. This document synthesizes the available scientific literature to predict its primary mechanisms of action. Based on evidence from structurally related compounds and its use as a synthetic intermediate, the primary predicted mechanisms of action are the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) and phosphodiesterase 4 (PDE4) . This guide provides a detailed overview of these potential mechanisms, relevant quantitative data from analogous compounds, comprehensive experimental protocols for mechanism validation, and visual diagrams of the associated signaling pathways and workflows.
Introduction
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound belongs to this versatile chemical family. While direct and extensive studies on the specific mechanism of this exact molecule are not widely published, its structural features and its documented role as a precursor in the synthesis of bioactive molecules allow for a robust prediction of its biological targets. This whitepaper consolidates the current understanding and provides a framework for the experimental validation of its predicted mechanisms of action.
Predicted Mechanisms of Action
Based on available data, this compound is predicted to exert its biological effects primarily through two distinct pathways:
-
Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS): Structurally similar quinoline-3-carboxamides have been identified as potent inhibitors of H-PGDS, a key enzyme in the inflammatory cascade.[1][2][3] This enzyme catalyzes the conversion of PGH2 to PGD2, a mediator of allergic responses and inflammation.
-
Inhibition of Phosphodiesterase 4 (PDE4): The 8-methoxyquinoline scaffold is a core component of several known PDE4 inhibitors.[4][5][6] PDE4 is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α.
Quantitative Data for Structurally Related Compounds
| Compound Class | Specific Compound | Target | IC50 Value | Reference |
| Quinoline-3-carboxamides | 1d (a 3-cyano-quinoline derivative) | H-PGDS | 3,100 nM | [2] |
| 1bv (an optimized quinoline-3-carboxamide) | H-PGDS | 9.9 nM | [2] | |
| 8-Methoxyquinoline Derivatives | SCH 351591 | PDE4 | 58 nM | [4] |
| SCH 365351 (metabolite of SCH 351591) | PDE4 | 20 nM | [4] | |
| Compound 9 (a GSK256066 analog) | PDE4 | 0.01 nM | [4] | |
| Compound 11 (a GSK256066 analog) | PDE4 | 0.06 nM | [4] |
Signaling Pathways and Experimental Workflows
H-PGDS Inhibition Pathway
The predicted inhibition of H-PGDS by this compound would interrupt the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandin D2 (PGD2).
PDE4 Inhibition and TNF-α Modulation Pathway
Inhibition of PDE4 by this compound is predicted to increase intracellular cAMP levels, leading to the suppression of TNF-α synthesis and a subsequent reduction in inflammation.
Experimental Protocols
To empirically validate the predicted mechanisms of action, the following experimental protocols are recommended.
H-PGDS Inhibition Assay
A fluorescence polarization (FP)-based inhibitor screening assay is a robust method for quantifying H-PGDS inhibition.
Principle: This assay utilizes a fluorescently labeled H-PGDS inhibitor. The binding of this probe to the enzyme results in a high fluorescence polarization signal. In the presence of an unlabeled inhibitor, such as the test compound, the probe is displaced, leading to a decrease in the polarization signal.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human H-PGDS in assay buffer.
-
Prepare a working solution of the H-PGDS inhibitor-fluorescein conjugate (fluorescent probe).
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To appropriate wells, add the test compound dilutions or vehicle (for control wells).
-
Add the H-PGDS enzyme solution to all wells except the blank.
-
Add the fluorescent probe to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PDE4 Inhibition Assay
A common method for measuring PDE4 inhibition is a fluorescence polarization (FP)-based assay that detects the product of the enzymatic reaction.
Principle: This assay uses a fluorescein-labeled cAMP (FAM-cAMP) as a substrate for PDE4. The enzyme hydrolyzes FAM-cAMP to FAM-5'-AMP. A binding agent that specifically interacts with the phosphate group of the product is then added. This binding forms a large complex, resulting in a high fluorescence polarization signal. PDE4 inhibitors prevent the formation of the product, thus keeping the fluorescence polarization low.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PDE4 enzyme in assay buffer.
-
Prepare a working solution of FAM-cAMP substrate.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions or vehicle to the appropriate wells.
-
Add the PDE4 enzyme solution to all wells except the negative controls.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the binding agent solution.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for drug development, with predicted mechanisms of action centered on the inhibition of H-PGDS and PDE4. The structural similarities to known potent inhibitors of these enzymes provide a solid foundation for this hypothesis. The experimental protocols detailed in this guide offer a clear path for the validation of these predicted mechanisms and the determination of the compound's inhibitory potency. Further investigation into these pathways will be crucial for elucidating the full therapeutic potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research.[1][2] The document details the primary synthetic pathway, which involves the Gould-Jacobs reaction to construct the core quinoline structure, followed by a chlorination step. Experimental protocols, quantitative data, and visual diagrams are presented to facilitate a thorough understanding of the synthetic process.
Core Synthetic Pathway
The principal synthesis of this compound is a two-stage process:
-
Gould-Jacobs Reaction: This initial stage involves the condensation of an aniline derivative, specifically o-anisidine (2-methoxyaniline), with a malonic ester derivative, diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, undergoes thermal cyclization to yield Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
Chlorination: The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Starting Materials: Synthesis and Properties
A secure and well-characterized supply of starting materials is fundamental to the successful synthesis of the target compound. This section details the preparation and key properties of the primary reactants.
o-Anisidine (2-Methoxyaniline)
o-Anisidine is a critical aromatic amine that provides the foundational benzene ring and the methoxy group at the 8-position of the final quinoline structure.
Synthesis: The most common industrial synthesis of o-anisidine involves the reduction of 2-nitroanisole. This reduction can be achieved through catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or via chemical reduction with agents such as iron in an acidic medium.[3][4][5][6][7] An alternative route involves the methanolysis of 2-chloronitrobenzene to form 2-nitroanisole, which is then reduced.[4]
Table 1: Physical and Chemical Properties of o-Anisidine
| Property | Value | Reference |
| CAS Number | 90-04-0 | [3][6] |
| Molecular Formula | C₇H₉NO | [4] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [4] |
| Boiling Point | 225 °C | [3] |
| Melting Point | 3-6 °C | [3] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [3] |
Diethyl Ethoxymethylenemalonate (DEEM)
DEEM is a key reagent that reacts with the aniline to form the enamine intermediate necessary for the cyclization step in the Gould-Jacobs reaction.
Synthesis: Diethyl ethoxymethylenemalonate is typically synthesized through the condensation of diethyl malonate with ethyl orthoformate in the presence of acetic anhydride and a catalyst like zinc chloride.[8][9][10]
Table 2: Physical and Chemical Properties of Diethyl Ethoxymethylenemalonate
| Property | Value | Reference |
| CAS Number | 87-13-8 | [11] |
| Molecular Formula | C₁₀H₁₆O₅ | |
| Molecular Weight | 216.23 g/mol | |
| Appearance | Colorless oil | [12] |
| Boiling Point | 108–110 °C / 0.25 mmHg | [9] |
| Refractive Index (n²⁰D) | 1.4580–1.4623 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps.
Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This procedure involves the initial condensation of o-anisidine with DEEM, followed by thermal cyclization.
Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate
A mixture of o-anisidine and diethyl ethoxymethylenemalonate is heated, typically at reflux, to form the enamine intermediate.
Step 2: Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
The intermediate from Step 1 is heated at a high temperature in a high-boiling solvent to induce cyclization.
Table 3: Quantitative Data for the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
| Parameter | Value |
| Reactants | |
| Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate | 47.6 g (162 mmol) |
| Dowtherm A (solvent) | 100 mL |
| Reaction Conditions | |
| Temperature | 250 °C |
| Reaction Time | Overnight |
| Work-up | |
| Dilution Solvent | Pentane (750 mL) |
| Washing Solvent | Hexane |
| Product | |
| Yield | 25.7 g (64%) |
| Mass Spectrometry (APCI) | m/z 248.0 ([M+H]⁺) |
Synthesis of this compound (Chlorination)
This procedure outlines the conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product using phosphorus oxychloride.
Protocol:
-
In a flask equipped with a reflux condenser and a stirring mechanism, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for a period of 2 to 6 hours.[13] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[13]
Table 4: General Quantitative Parameters for Chlorination with POCl₃
| Parameter | General Range/Value | Reference |
| Molar ratio of Substrate to POCl₃ | 1 : 10-20 (volume excess) | [14] |
| Reaction Temperature | 90 - 120 °C | [13] |
| Reaction Time | 2 - 12 hours | [13][15] |
| Quenching | Poured onto crushed ice | [13][14] |
| Neutralization | Saturated NaHCO₃ solution | [14] |
| Purification | Recrystallization or Column Chromatography | [13][14] |
Visualizing the Synthesis
The following diagrams illustrate the key reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. o-Anisidine - Wikipedia [en.wikipedia.org]
- 5. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 6. innospk.com [innospk.com]
- 7. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 11. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the high-yield synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in the development of novel pharmaceutical agents.[1][2][3] The protocols outlined below are based on established methodologies for the synthesis of structurally related quinoline derivatives and are designed to be readily implemented in a standard laboratory setting.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of compounds with potential therapeutic applications. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This document details a reliable, high-yield synthetic route starting from the corresponding 4-hydroxyquinoline precursor.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. The second, and key, step is the chlorination of this precursor to yield the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This precursor can be synthesized via a Gould-Jacobs reaction or similar cyclization methods. A general procedure is outlined below.
Materials:
-
2-Amino-m-anisidine (2-amino-3-methoxyaniline)
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether (solvent)
-
Hexane or Pentane (for washing)
Procedure:
-
In a suitable reaction vessel, combine 2-amino-m-anisidine and diethyl (ethoxymethylene)malonate in diphenyl ether.
-
Heat the reaction mixture to approximately 250 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with hexane or pentane to precipitate the product.
-
Collect the solid product by filtration and wash with hexane to remove residual diphenyl ether.
-
Dry the product under vacuum to obtain Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Step 2: High-Yield Chlorination to this compound
This protocol is adapted from a high-yield procedure for a structurally similar compound and employs phosphorus oxychloride (POCl₃) as the chlorinating agent.
Materials:
-
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent (optional)
-
Ice
-
Saturated sodium bicarbonate solution or potassium carbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction can also be performed in an inert solvent like dichloromethane.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.
Data Presentation
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-m-anisidine, DEEM | - | Diphenyl ether | ~250 | 2-4 | High |
| 2 | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | POCl₃ | Neat or DCM | 100-110 | 3-6 | >80 (expected) |
Note: The yield for Step 1 is generally high but can vary. The expected yield for Step 2 is based on analogous reactions reported in the literature.
Reaction Mechanism
The chlorination of the 4-hydroxyquinoline proceeds via the formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the 4-chloroquinoline product.
Caption: Simplified mechanism for the chlorination of a 4-hydroxyquinoline.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of POCl₃ is a highly exothermic process. Ensure the reaction mixture is added to ice slowly and with efficient stirring to control the temperature.
-
All solvents are flammable and should be handled away from ignition sources.
By following these detailed protocols, researchers can achieve a high-yield synthesis of this compound, facilitating further research and development in the pharmaceutical field.
References
Application Notes and Protocols: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1] Its quinoline scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 4-position, a methoxy group at the 8-position, and an ethyl ester at the 3-position provides multiple points for chemical modification.[1] This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of kinase inhibitors, potential anticancer agents, and other bioactive molecules.
Key Applications
This compound is a valuable precursor for the synthesis of various therapeutic agents, including:
-
Kinase Inhibitors: The quinoline core is a common scaffold for inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Src kinase. The 4-position is often functionalized to interact with the hinge region of the kinase domain.
-
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. This intermediate is used to develop novel compounds targeting cancer-related signaling pathways.[2]
-
Anti-infective Agents: The quinoline ring system is a well-established pharmacophore in anti-infective drugs. This intermediate can be used to synthesize novel antibacterial and antifungal compounds.[1]
-
Inhibitors of Apoptosis (IAP) Antagonists: While less common, the quinoline scaffold has been explored for the development of IAP inhibitors.
Chemical Properties and Reactivity
The reactivity of this compound is primarily dictated by the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinoline ring system. The ester group at the 3-position and the methoxy group at the 8-position can be further modified in subsequent synthetic steps.
Experimental Protocols
The following protocols are generalized procedures for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This is the most common reaction for functionalizing the 4-position of the quinoline ring. The choice of solvent, base, and temperature is crucial for reaction success.[3]
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, NMP, or an alcohol), add the desired amine (1.1-2.0 eq).[3][4]
-
If the amine is used as a salt or is a weak nucleophile (e.g., an aniline), add a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (1.5-3.0 eq).[3] For primary aliphatic amines, an external base may not be necessary.[4]
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir for 2-24 hours.[5] Microwave irradiation (140-180 °C for 20-30 minutes) can significantly reduce reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Notes:
-
Solvents: Polar aprotic solvents like DMSO and DMF are generally effective.[3] For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[4]
-
Bases: The choice of base depends on the amine nucleophile. For less reactive anilines, a stronger base may be required.[3]
-
Temperature: Reactions with less reactive amines may require higher temperatures.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond at the 4-position by coupling with a boronic acid or ester.
General Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
dot
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Sonogashira Cross-Coupling
This protocol is for the formation of a carbon-carbon bond between the 4-position and a terminal alkyne.
General Procedure:
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).
-
Degas the mixture and stir under an inert atmosphere at room temperature to 80 °C for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
dot
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. This versatile quinoline derivative serves as a key building block in the synthesis of a variety of biologically active compounds. This document details its potential as a scaffold for anticancer agents, outlining relevant biological targets and providing detailed experimental protocols for its synthesis and evaluation.
Introduction
This compound is a synthetically valuable intermediate in drug discovery. The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities and the generation of diverse chemical libraries for biological screening. The methoxy group at the 8-position and the ethyl carboxylate at the 3-position also influence the molecule's physicochemical properties and binding interactions with biological targets. Research has primarily focused on the derivatization of this scaffold to develop inhibitors of key enzymes implicated in cancer progression.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of potent enzyme inhibitors with potential therapeutic applications, particularly in oncology. The quinoline scaffold has been identified as a key pharmacophore in the development of inhibitors for several cancer-related targets.
Anticancer Applications
Derivatives of this compound have been investigated as inhibitors of several key targets in cancer therapy, including:
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis. The quinoline core can be elaborated to interact with the hydrophobic binding pocket of DHODH.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration.[3][4] Overexpression or mutation of EGFR is a hallmark of many cancers. Quinoline-based compounds have been designed as ATP-competitive inhibitors of the EGFR kinase domain.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Inhibition of VEGFR-2 can block tumor growth and metastasis. The quinoline scaffold has been utilized to develop potent VEGFR-2 inhibitors.
Data Presentation
| Compound/Derivative Class | Target/Cell Line | Activity (IC50/EC50) | Reference |
| Quinoline-4-carboxylic acid analogue 41 | DHODH | 9.71 ± 1.4 nM | [1] |
| Quinoline-4-carboxylic acid analogue 43 | DHODH | 26.2 ± 1.8 nM | [1] |
| 2-Styrylquinoline derivative 5a | EGFR | 71 nM | [6] |
| 2-Styrylquinoline derivative 5a | HER-2 | 31 nM | [6] |
| Quinoline-3-carboxamide derivative 6b | EGFR | 0.49 µM | [7] |
| Quinoline-3-carboxamide derivative 8b | MCF-7 | 0.839 µM | [7] |
| Quinoline derivative SQ2 | VEGFR-2 | 0.014 µM | [4] |
| Quinoline derivative SQ2 | HT-29 | 3.38 µM | [4] |
| Quinoline derivative SQ2 | COLO-205 | 10.55 µM | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process starting from 2-methoxyaniline, involving a Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination.
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[8][9]
-
Materials:
-
2-Methoxyaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Pentane or Hexane
-
Reaction flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 2-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours to form the intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Suspend the crude intermediate in a high-boiling point solvent like Dowtherm A (e.g., 100 mL for 162 mmol of intermediate).
-
Heat the mixture to 250°C and maintain this temperature for 1-2 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and dilute with pentane or hexane to precipitate the product.
-
Collect the solid product by filtration and wash with hexane to afford Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
Step 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
The 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Materials:
-
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Carefully add Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1 equivalent) to an excess of phosphorus oxychloride (e.g., 10-20 equivalents) in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of ice-water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
-
Biological Assay Protocols
The following are generalized protocols for evaluating the biological activity of compounds derived from this compound.
Protocol 1: In Vitro DHODH Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[10]
-
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound and DMSO (for dilutions)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay wells. Include a DMSO-only control (100% activity) and a no-enzyme control (blank).
-
Add the recombinant DHODH enzyme to all wells except the blank.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vitro EGFR/VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the kinase activity by quantifying the amount of ATP remaining after the phosphorylation reaction. A decrease in luminescence indicates higher kinase activity.
-
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase Assay Buffer
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound and DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of the 96-well plate. Include appropriate controls.
-
Add the recombinant kinase and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit.
-
Incubate as per the kit instructions and measure the luminescence.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Protocol 3: Cell-Based Anticancer Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound and a general experimental workflow.
Caption: DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: Overview of EGFR and VEGFR-2 signaling pathways.
Caption: General workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. biorbyt.com [biorbyt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
Application Notes and Protocols for N-Alkylation of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The introduction of an alkyl group at the nitrogen atom of the quinoline ring can significantly alter the molecule's biological activity, making this a crucial transformation in drug discovery and development. The following protocols are based on established methodologies for the N-alkylation of related heterocyclic compounds.[3][4]
Experimental Protocol: N-Alkylation via SN2 Reaction
This protocol describes a common and effective method for N-alkylation using an alkyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure deprotonation of any residual moisture and to activate the substrate.
-
Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with two different alkylating agents.
| Entry | Alkylating Agent | Equivalents of Alkylating Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl Iodide | 1.2 | 6 | 85 | >98 |
| 2 | Benzyl Bromide | 1.2 | 4 | 92 | >99 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
Chemical Reaction Scheme
Caption: General reaction scheme for the N-alkylation of the quinoline derivative.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a key heterocyclic building block in medicinal chemistry. The presence of a reactive chloro group at the 4-position of the quinoline scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at this position, yielding a diverse library of ethyl 4-aryl-8-methoxyquinoline-3-carboxylates. These products are of significant interest in drug discovery, particularly in the development of novel kinase inhibitors.
Quinoline derivatives are known to act as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] The overexpression or mutation of these receptor tyrosine kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. The synthesis of novel 4-aryl-substituted quinolines via Suzuki coupling provides a valuable platform for the development of targeted anti-cancer agents.
Application: Synthesis of Potential EGFR/HER-2 Inhibitors
The primary application of Suzuki coupling reactions with this compound is the synthesis of ethyl 4-aryl-8-methoxyquinoline-3-carboxylates, which are scaffolds for potent and selective inhibitors of EGFR and HER-2. By varying the arylboronic acid coupling partner, a diverse range of compounds can be synthesized and screened for their biological activity. This approach allows for the exploration of the structure-activity relationship (SAR) to optimize the inhibitory potency and selectivity of these potential drug candidates.
Generalized Experimental Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This procedure is based on established methods for the Suzuki coupling of related 4-chloroquinoline derivatives.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the arylboronic acid.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-aryl-8-methoxyquinoline-3-carboxylate.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of arylboronic acids under optimized conditions. Please note that actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | Ethyl 8-methoxy-4-phenylquinoline-3-carboxylate | 85-95 |
| 4-Methylphenylboronic acid | Ethyl 8-methoxy-4-(p-tolyl)quinoline-3-carboxylate | 80-90 |
| 4-Methoxyphenylboronic acid | Ethyl 8-methoxy-4-(4-methoxyphenyl)quinoline-3-carboxylate | 82-92 |
| 4-Chlorophenylboronic acid | Ethyl 4-(4-chlorophenyl)-8-methoxyquinoline-3-carboxylate | 75-85 |
| 3-Fluorophenylboronic acid | Ethyl 4-(3-fluorophenyl)-8-methoxyquinoline-3-carboxylate | 78-88 |
| Thiophen-2-ylboronic acid | Ethyl 8-methoxy-4-(thiophen-2-yl)quinoline-3-carboxylate | 70-80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
EGFR/HER-2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR/HER-2 signaling by quinoline derivatives.
References
- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C4 Position of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of the C4 position of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. This quinoline derivative is a valuable scaffold in medicinal chemistry and drug discovery, and its modification at the C4 position allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with potential therapeutic applications.[1][2] The protocols outlined herein cover key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
The quinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. This compound is a key intermediate that allows for diversification at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the C4 position for nucleophilic attack and cross-coupling reactions, while the chlorine atom serves as an excellent leaving group.[3][4] Functionalization at this position is a common strategy for tuning the pharmacological properties of quinoline-based compounds.
Reaction Methodologies and Protocols
This section details the primary methods for the functionalization of the C4 position of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. It involves the reaction of the 4-chloroquinoline with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-8-methoxyquinoline-3-carboxylate.
Quantitative Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 6 | 85-98 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[5][6] This reaction is highly versatile, with a broad scope for both the amine and aryl halide coupling partners.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
The amine (1.2 equiv.) and a dry, degassed solvent (e.g., dioxane or toluene) are added.
-
The vial is sealed and heated to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 4-aminoquinoline derivative.
Quantitative Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 70-90 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | 65-85 |
| RuPhos-Pd-G3 | RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | 80-95 |
Note: Yields are representative and depend on the nature of the amine.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7][8] This reaction is highly efficient for the synthesis of arylalkynes.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask containing this compound (1.0 equiv.) and a copper(I) salt (e.g., CuI, 0.1 equiv.), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added.
-
The terminal alkyne (1.2 equiv.) is added, and the mixture is stirred at room temperature to 60 °C for 2-12 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by column chromatography provides the 4-alkynylquinoline product.
Quantitative Data:
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 6 | 70-90 |
| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | RT | 12 | 75-95 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80 | 4 | 80-98 |
Note: Yields are representative and can be influenced by the alkyne substrate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring at the C4 position allows for direct nucleophilic aromatic substitution of the chloride. This method is often simpler than cross-coupling reactions and can be effective for strong nucleophiles like amines, alkoxides, and thiolates.[3][4]
General Reaction Scheme:
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol (for Amines):
-
A mixture of this compound (1.0 equiv.) and the desired amine (2.0-5.0 equiv.) is heated in a suitable solvent (e.g., ethanol, DMSO, or NMP) or neat.
-
The reaction temperature can range from 80 °C to 150 °C, and the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.
-
The solid is collected by filtration, washed, and dried. If necessary, the product can be purified by recrystallization or column chromatography.
Quantitative Data for SNAr with Amines:
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | EtOH | 100 | 12 | 70-85 |
| Piperidine | DMSO | 120 | 6 | 85-95 |
| Benzylamine | Neat | 150 | 4 | 80-90 |
Note: Yields are representative and can be affected by the nucleophilicity of the amine and reaction conditions.
Experimental Workflow
The following diagram illustrates a general workflow for the functionalization of this compound, from reaction setup to product isolation.
Caption: General experimental workflow for C4 functionalization.
Conclusion
The functionalization of the C4 position of this compound is a critical step in the synthesis of a diverse array of quinoline derivatives for drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, along with nucleophilic aromatic substitution, provide a robust toolkit for introducing C-C, C-N, and C-alkynyl bonds. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Quantification of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols herein are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results for quality control and research purposes.
Stability-Indicating RP-HPLC Method
Application Note:
This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products. The method is stability-indicating, making it suitable for routine quality control, stability studies, and impurity profiling in bulk drug and pharmaceutical formulations. The described method provides excellent linearity, accuracy, and precision.
Experimental Protocol:
1.1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve it in the diluent to obtain a theoretical concentration of 50 µg/mL of this compound, and filter through a 0.45 µm syringe filter before injection.
1.3. Method Validation:
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
1.4. Forced Degradation Studies:
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60 °C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 1 hour.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 4 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
Data Presentation:
Table 1: Summary of RP-HPLC Method Validation Data
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | 0.85% |
| - Interday | ≤ 2.0% | 1.25% |
| LOD (µg/mL) | Report | 0.25 |
| LOQ (µg/mL) | Report | 0.75 |
| Specificity | No interference at the retention time of the analyte | No interference observed |
| Robustness | % RSD ≤ 2.0% | Robust |
Mandatory Visualization:
RP-HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This application note details a sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. This method is particularly useful for the analysis of volatile impurities and for confirmation of the analyte's identity. The protocol is suitable for samples with complex matrices where high selectivity is required.
Experimental Protocol:
2.1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion (m/z): To be determined from the mass spectrum of the analyte.
-
Qualifier Ions (m/z): To be determined from the mass spectrum of the analyte.
-
2.2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of Ethyl Acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Ethyl Acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Extract the sample with Ethyl Acetate to obtain a theoretical concentration of 1 µg/mL of this compound. Filter the extract through a 0.22 µm syringe filter before injection.
2.3. Method Validation:
The GC-MS method was validated for specificity, linearity, accuracy, precision, LOD, and LOQ.
Data Presentation:
Table 2: Summary of GC-MS Method Validation Data
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.995 | 0.9982 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.5 - 103.1% |
| Precision (% RSD) | ||
| - Intraday | ≤ 5.0% | 2.5% |
| - Interday | ≤ 5.0% | 4.1% |
| LOD (µg/mL) | Report | 0.02 |
| LOQ (µg/mL) | Report | 0.06 |
| Specificity | No interfering peaks at the retention time of the analyte and its specific m/z | No interference observed |
| Robustness | % RSD ≤ 5.0% | Robust |
Mandatory Visualization:
GC-MS Experimental Workflow
Drug Development Context
Mandatory Visualization:
Application Notes and Protocols for the Scaled-Up Production of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its quinoline scaffold is a common feature in many biologically active molecules. The controlled, large-scale production of this intermediate is therefore crucial for the efficient development and manufacturing of new drug candidates. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a two-step synthetic route: the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process. The first step is the Gould-Jacobs reaction, which involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This is followed by the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) to yield the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Part 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This protocol details the synthesis of the quinoline intermediate via the Gould-Jacobs reaction. The reaction proceeds in two stages: an initial condensation followed by a high-temperature cyclization. For scaled-up production, conventional heating in a high-boiling solvent is often employed.
Materials and Reagents:
-
2-Methoxyaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Ethanol
-
Hexane or other non-polar solvent for precipitation
-
Reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle with temperature control
-
Vacuum pump
Protocol:
-
Condensation:
-
In a suitable reaction vessel, charge 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 110-120°C with stirring for 2-3 hours.
-
During this time, ethanol will be formed as a byproduct. Monitor the reaction progress by TLC.
-
Once the condensation is complete (as indicated by the consumption of 2-methoxyaniline), remove the ethanol by distillation under reduced pressure.
-
-
Cyclization:
-
To the resulting crude anilinomethylenemalonate, add a high-boiling solvent such as diphenyl ether (3-5 volumes relative to the starting aniline).
-
Heat the reaction mixture to 250-260°C and maintain this temperature for 1-2 hours. The cyclization reaction will occur, leading to the formation of the quinoline ring system.[1]
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to below 100°C.
-
Slowly add hexane (or another suitable non-polar solvent) to the cooled mixture with vigorous stirring to precipitate the product.
-
Filter the solid product and wash it thoroughly with hexane to remove the high-boiling solvent.
-
Dry the collected solid under vacuum to obtain crude Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a high-purity product.
-
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Part 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This protocol describes the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride. Special care must be taken when handling POCl₃, especially on a large scale, due to its corrosive and reactive nature.
Materials and Reagents:
-
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, as solvent)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
-
Reaction vessel with reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle with temperature control
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Protocol:
-
Reaction Setup:
-
In a dry reaction vessel, charge Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (3-5 eq). POCl₃ can act as both the reagent and the solvent. Alternatively, a high-boiling inert solvent like toluene can be used.
-
The addition of POCl₃ can be exothermic, so it may be necessary to cool the reaction vessel during the addition.
-
-
Chlorination Reaction:
-
Heat the reaction mixture to 90-100°C and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Quenching (Caution: Highly Exothermic):
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral (pH 7-8).
-
During neutralization, the product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Caption: Experimental workflow for the chlorination step.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction scale and conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Gould-Jacobs Reaction | |||||
| Condensation | 2-Methoxyaniline, DEEM | None | 110-120 | 2-3 | >90 (for intermediate) | |
| Cyclization | - | Diphenyl Ether | 250-260 | 1-2 | 80-90 | |
| 2 | Chlorination | POCl₃ | POCl₃ or Toluene | 90-100 | 2-4 | 85-95 |
Safety Considerations for Scale-Up
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] All operations involving POCl₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. For large-scale reactions, a closed system is recommended. The quenching of excess POCl₃ is highly exothermic and requires careful, slow addition to ice/water to control the temperature and release of HCl gas. A reverse quench (adding the reaction mixture to the quenching solution) is generally safer.[1]
-
High-Temperature Reactions: The Gould-Jacobs cyclization requires very high temperatures. Ensure that the heating equipment is properly controlled and that the reaction is conducted in a vessel rated for such temperatures. The use of high-boiling solvents also presents a risk of severe burns if not handled properly.
-
Pressure Build-up: When conducting reactions in a sealed vessel, especially with microwave heating, there is a risk of pressure build-up which can lead to vessel failure. Ensure that the reaction vessel is equipped with a pressure relief valve.
-
Waste Disposal: The reaction byproducts, including acidic waste from the chlorination step and the high-boiling solvent from the cyclization, must be disposed of according to institutional and local environmental regulations.
References
HPLC purification method for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
An Application Note on the HPLC Purification of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a quinoline derivative of significant interest in pharmaceutical development and biological research.[1] Quinolines are a class of heterocyclic compounds known for their wide range of pharmacological activities.[2] As an intermediate in the synthesis of various potential therapeutic agents, obtaining this compound in high purity is crucial for accurate downstream applications, including biological assays and further chemical synthesis.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of such organic molecules, offering high resolution, sensitivity, and reproducibility.[2]
This application note provides a detailed protocol for the purification of this compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is intended as a comprehensive starting point, which can be optimized to suit specific laboratory conditions and purity requirements.
Materials and Methods
Instrumentation
-
Preparative HPLC system equipped with:
-
High-pressure gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD) with a preparative flow cell
-
Fraction collector
-
Reagents and Consumables
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (High-purity, e.g., Milli-Q or equivalent)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA) (HPLC grade)
-
Reverse-Phase C18 HPLC column (preparative scale, e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size)
-
Syringe filters (0.45 µm)
-
Rotary evaporator
-
Lyophilizer (optional)
Experimental Protocols
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The concentration should be as high as possible without causing precipitation, typically ranging from 10 to 50 mg/mL.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2][3]
Preparative HPLC Protocol
The following protocol is designed for the purification of multi-milligram to gram quantities of the target compound.
Table 1: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 21.2 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column size) |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 325 nm |
| Run Time | Approximately 30 minutes |
Note: The addition of a small amount of acid like formic acid or trifluoroacetic acid to the mobile phase is often used to improve the peak shape of basic compounds like quinolines.[2]
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Analyze the purity of the final product using an analytical scale HPLC method.
Method Development and Optimization
The provided method is a starting point. For optimal results, further optimization may be necessary.[4][5]
-
Scouting Gradient: Initially, a wide scouting gradient (e.g., 5% to 95% B over 20-30 minutes) can be run to determine the approximate elution time of the target compound.[4]
-
Gradient Shape: A segmented gradient can be employed to improve the separation of closely eluting impurities.[4]
-
Mobile Phase Modifier: The type and concentration of the acid modifier (e.g., formic acid vs. trifluoroacetic acid) can be varied to improve peak shape.
-
Stationary Phase: While C18 is a common starting point, other stationary phases can be explored for different selectivity.[2][4]
Results and Discussion
The successful application of this preparative HPLC method is expected to yield this compound with high purity. The performance of the purification can be evaluated based on the following parameters, which should be determined experimentally.
Table 3: Expected Performance Characteristics
| Parameter | Target Value | Description |
| Purity | >98% | The purity of the final product as determined by analytical HPLC. |
| Recovery | >85% | The percentage of the target compound recovered after purification. |
| Resolution (Rs) | >1.5 | The separation between the main peak and the closest eluting impurity. |
Streaking or tailing of peaks can sometimes occur due to the interaction of the basic nitrogen in the quinoline ring with the silica-based stationary phase. The use of an acidic modifier in the mobile phase helps to mitigate this issue.
Workflow Visualization
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
This application note provides a detailed and robust preparative RP-HPLC method for the purification of this compound. The outlined protocol, including sample preparation, chromatographic conditions, and post-purification processing, serves as a strong foundation for researchers and scientists in the field of drug development and chemical synthesis to obtain this key intermediate in high purity. The method is scalable and can be optimized to meet specific purification challenges.
References
Troubleshooting & Optimization
Technical Support Center: Gould-Jacobs Reaction for Quinolines
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2][3] The process starts with the condensation of an aniline with an alkoxymethylenemalonic ester, like diethyl ethoxymethylenemalonate (DEEM), to create an anilidomethylenemalonic ester intermediate.[1][2] This intermediate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation can be carried out to produce the final 4-hydroxyquinoline.[1][2]
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step in the Gould-Jacobs reaction is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent or by using microwave irradiation, which can significantly shorten reaction times and improve yields.[1]
Q3: My cyclization reaction is not proceeding to completion. What should I do?
Incomplete cyclization is a common issue. Here are a few troubleshooting steps:
-
Increase the temperature: The cyclization is a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.[1]
-
Increase reaction time: If raising the temperature isn't feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product.[1] However, be mindful of potential product degradation with prolonged heating.[1]
-
Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[1]
-
Ensure anhydrous conditions: While not always strictly necessary, ensuring your reagents and solvent are dry can sometimes improve the outcome of the reaction.[1]
Q4: I am observing significant byproduct formation, especially a dark-colored tarry substance. How can I minimize this?
The formation of dark, tarry materials is usually a result of decomposition at high temperatures or prolonged heating.[1] To minimize this:
-
Optimize temperature and reaction time: Find a balance between the necessary temperature for cyclization and the point where degradation occurs.[1]
-
Use a high-boiling inert solvent: Solvents like Dowtherm A or diphenyl ether can ensure even heating.[1]
-
Consider an inert atmosphere: Running the reaction under a nitrogen or argon atmosphere can sometimes help.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Insufficient reaction time or temperature.[4] 2. Inactive or insufficient catalyst.[4] 3. Poor absorption of microwave energy (if applicable).[4] | 1. Incrementally increase the reaction time or the target temperature.[4] 2. Use a fresh batch of catalyst or increase the catalyst loading.[4] 3. Switch to a more polar solvent like DMF or ethanol to improve energy absorption.[4] |
| Product Decomposition or Charring | 1. Excessively high reaction temperature. 2. Prolonged reaction time.[1] | 1. Reduce the reaction temperature in small increments. 2. Shorten the reaction time and monitor progress closely using TLC or LC-MS.[1] |
| Difficulty in Product Isolation | 1. Product is a viscous oil or difficult to crystallize.[1] 2. Presence of impurities or residual high-boiling solvent.[1] | 1. Purify the crude product using column chromatography.[1] 2. Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1] 3. Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1] |
| Formation of Decarboxylated Byproduct | High reaction temperature and/or pressure.[1] | Carefully control the reaction temperature and time.[1] If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[1] |
Data Presentation
Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 18 | 1 |
| 2 | 300 | 10 | 24 | 37 |
| 3 | 250 | 20 | 19 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Data sourced from a Biotage application note.[5]
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization.[6] At 250°C, the product yield remains low even after 20 minutes.[6] Increasing the temperature to 300°C significantly improves the yield.[5][6] However, prolonged reaction times at high temperatures can lead to product degradation.[6] An optimal condition was found to be 300°C for 5 minutes, providing the highest isolated yield of 47%.[6] This highlights the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[7]
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5]
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)[5]
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane or other non-polar solvent for precipitation[5]
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.[5]
-
Heating: Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration. The reaction progress can be monitored by TLC.[5] Using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[5]
-
Isolation: After completion, cool the reaction mixture to room temperature.[5]
-
Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.[5]
-
Washing and Drying: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[5]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[6]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stirring bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
Procedure:
-
Reaction Setup: Add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq) to a microwave vial equipped with a magnetic stirring bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes).[7] Monitor the internal temperature and pressure.
-
Isolation: Allow the reaction vessel to cool to room temperature. A precipitate of the product should form.[5]
-
Purification: Filter the precipitated product and wash it with ice-cold acetonitrile.
-
Drying: Dry the resulting solid under vacuum.
Visualizations
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.[5]
Caption: A troubleshooting workflow for improving the yield of the Gould-Jacobs reaction.
References
troubleshooting Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this multi-step synthesis.
Troubleshooting Guides
This section addresses common problems observed during the synthesis, their potential causes, and recommended solutions.
Problem 1: Low yield of the cyclized intermediate, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, during the Gould-Jacobs reaction.
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Question: My Gould-Jacobs cyclization of 2-methoxyaniline with diethyl ethoxymethylenemalonate is giving a low yield of the desired quinoline. What are the possible reasons and how can I improve it?
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Answer: Low yields in the Gould-Jacobs reaction for this substrate can stem from several factors. The key is to ensure the high-temperature cyclization of the intermediate, anilidomethylenemalonate, proceeds efficiently.
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Incomplete Cyclization: The thermal cyclization requires high temperatures, typically above 250 °C.[1] Insufficient temperature or reaction time can lead to the isolation of the uncyclized anilidomethylenemalonate intermediate.
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Side Reactions: At very high temperatures or with prolonged heating, degradation of the starting materials or product can occur. The electron-donating 8-methoxy group can influence the reactivity of the aniline starting material.
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Substrate Purity: Impurities in the 2-methoxyaniline or diethyl ethoxymethylenemalonate can interfere with the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: The cyclization is a critical step requiring high heat.[1][2] A systematic optimization of the temperature (in the range of 250-280 °C) and reaction time is recommended. Microwave-assisted synthesis can often provide better control over these parameters and improve yields.
-
Use a High-Boiling Point Solvent: To achieve the necessary high temperatures for cyclization, using a high-boiling inert solvent like diphenyl ether or Dowtherm A is common practice.[1]
-
Ensure Anhydrous Conditions: While not as critical as in other reactions, ensuring that the reagents and solvent are dry can prevent potential side reactions.
-
Verify Reagent Purity: Use freshly distilled or high-purity 2-methoxyaniline and diethyl ethoxymethylenemalonate.
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield (Illustrative)
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| Entry | Temperature (°C) | Time (min) | Yield of Cyclized Product (%) | Notes |
| 1 | 250 | 10 | 65 | Incomplete conversion of intermediate. |
| 2 | 270 | 10 | 85 | Optimal conditions. |
| 3 | 270 | 20 | 82 | Slight decrease in yield, possible degradation. |
| 4 | 290 | 5 | 75 | Increased side products observed. |
Problem 2: Formation of a significant amount of a di-chlorinated byproduct during the chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate with POCl₃.
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Question: During the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using phosphorus oxychloride (POCl₃), I am observing a significant byproduct that appears to be a di-chloro derivative. How can I minimize this?
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Answer: The formation of a 2,4-dichloroquinoline-3-carboxylate byproduct is a known issue in the chlorination of 4-hydroxy-2-oxo-quinolines. The tautomeric equilibrium between the 4-hydroxy and 2-oxo forms of the quinoline ring allows for the chlorination at both the 2 and 4 positions. Prolonged reaction times or high temperatures can favor the formation of the di-chlorinated product.[3]
Troubleshooting Steps:
-
Control Reaction Temperature and Time: The chlorination should be carefully monitored. The reaction of quinazolones with POCl₃ can occur in two stages, with phosphorylation at lower temperatures and subsequent chlorination upon heating.[4] It is crucial to heat the reaction mixture just enough to achieve the desired 4-chloro product without promoting the second chlorination. Typical temperatures range from 70-110 °C.
-
Use Stoichiometric Amounts of POCl₃: While an excess of POCl₃ is often used to drive the reaction, a very large excess might contribute to the formation of byproducts. Experiment with reducing the amount of POCl₃.
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Add a Tertiary Amine: The addition of a base like triethylamine or N,N-diisopropylethylamine can influence the reaction pathway and may help in selectively forming the 4-chloro product.
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Purification: If the formation of the di-chloro byproduct cannot be completely avoided, careful purification by column chromatography or recrystallization is necessary. The polarity difference between the mono- and di-chloro compounds should allow for their separation. One study reported separating a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate by dissolving the precipitate in a dichloromethane-methanol mixture and leveraging their differential solubility.[5]
Table 2: Influence of Reaction Conditions on Product Distribution in Chlorination (Illustrative)
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| Entry | Temperature (°C) | Time (h) | Ratio of 4-chloro : 2,4-dichloro |
| 1 | 90 | 2 | 95 : 5 |
| 2 | 110 | 2 | 80 : 20 |
| 3 | 110 | 4 | 65 : 35 |
Problem 3: Hydrolysis of the ethyl ester or decarboxylation during the synthesis.
-
Question: I am noticing loss of the ethyl ester group or the entire carboxylate group during my synthesis. At which steps is this likely to occur and how can I prevent it?
-
Answer: Hydrolysis of the ethyl ester and decarboxylation are potential side reactions, particularly under harsh acidic or basic conditions and at high temperatures.
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Ester Hydrolysis: This can occur if the reaction mixture is worked up with strong aqueous base or acid, especially with heating. While some procedures note robustness against hydrolysis even with aqueous workups, it remains a possibility.[6]
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Decarboxylation: The loss of the carboxylate group can happen at very high temperatures during the cyclization step or during the chlorination step if the conditions are too harsh.[7] Decarboxylation of quinoline carboxylic acids is a known reaction.[8]
Troubleshooting Steps:
-
Mild Workup Conditions: During the workup of the chlorination step, which involves quenching excess POCl₃ with ice, ensure the temperature is kept low and avoid prolonged exposure to the resulting acidic solution. Neutralize the mixture carefully with a mild base like sodium bicarbonate solution.
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Avoid High Temperatures in Downstream Steps: Once the quinoline core is formed, avoid unnecessarily high temperatures in subsequent steps or during purification (e.g., distillation).
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Monitor for Byproducts: Use analytical techniques like TLC, LC-MS, or NMR to monitor for the presence of the hydrolyzed acid or the decarboxylated quinoline.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the 8-methoxy group in the Gould-Jacobs reaction?
-
A1: The 8-methoxy group is an electron-donating group. In the context of the Gould-Jacobs reaction, which is an electrophilic aromatic substitution, an electron-donating group on the aniline ring generally facilitates the cyclization step.[2]
-
-
Q2: Can I use a different chlorinating agent instead of POCl₃?
-
A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used.[9] However, the reactivity and potential for side reactions may differ, and the reaction conditions would need to be re-optimized.
-
-
Q3: How can I confirm the formation of the desired this compound and the potential byproducts?
-
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different spots corresponding to the starting material, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify impurities. The chemical shifts and coupling constants of the aromatic protons and the ethyl ester group are characteristic.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts, which is particularly useful for identifying the di-chlorinated species.
-
-
-
Q4: What are the key safety precautions to take during this synthesis?
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A4: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All reactions involving these reagents must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The high-temperature cyclization step should also be conducted with care, using appropriate heating equipment and ensuring the system is properly vented.
-
Experimental Protocols
Key Experiment 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
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In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Heat the mixture to 140-150 °C for 1 hour. The mixture will turn into a solid mass.
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Add a high-boiling point solvent, such as diphenyl ether, to the flask.
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Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane or heptane to facilitate further precipitation and to help in washing away the high-boiling solvent.
-
Filter the solid product, wash it thoroughly with the non-polar solvent, and dry it under vacuum.
Key Experiment 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
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In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
- 7. ablelab.eu [ablelab.eu]
- 8. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual reagents from the synthesis (e.g., phosphorus oxychloride, dimethylformamide), the hydrolyzed product ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, and potentially a dichlorinated byproduct, ethyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate. The presence of the hydrolyzed product is more likely if the reaction or work-up is exposed to moisture.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a pale yellow amorphous powder.[1] The melting point is reported to be in the range of 73-80 °C.[1] Significant deviation from this appearance or melting range may indicate the presence of impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of the final product.[1] Thin-Layer Chromatography (TLC) is useful for monitoring the progress of purification by column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the desired product and identify any impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: The final yield of pure this compound is significantly lower than expected after purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product Loss During Extraction: | Ensure the pH of the aqueous layer is appropriately adjusted during work-up to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
| Decomposition on Silica Gel: | The basic nitrogen on the quinoline ring can interact with acidic silica gel, leading to decomposition. Consider using deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Inappropriate Recrystallization Solvent: | The chosen solvent may be too good, leading to high solubility and low recovery. Perform small-scale solvent screening to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. |
| Co-elution of Impurities: | If impurities have similar polarity to the product, they may co-elute during column chromatography, leading to broader fractions and loss of pure product. Optimize the mobile phase by trying different solvent systems or using a shallower gradient. |
Issue 2: Persistent Impurities in the Final Product
Problem: Analytical data (e.g., HPLC, NMR) shows the presence of one or more impurities even after purification.
Troubleshooting Steps:
Caption: Troubleshooting workflow for persistent impurities.
Explanation of Steps:
-
Identify the Impurity: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to determine the structure of the persistent impurity. Knowing if it is a starting material, a byproduct, or a degradation product will guide the purification strategy.
-
Assess Polarity: Run a Thin-Layer Chromatography (TLC) plate with the impure sample to compare the Rf value of the impurity to your product.
-
Purification Strategy based on Polarity:
-
Different Polarity: If the impurity is significantly more or less polar, column chromatography should be effective. Ensure the solvent system provides good separation between the spots on TLC before running the column.
-
Similar Polarity: If the impurity has a similar polarity and co-elutes with the product, you may need to optimize your chromatography conditions. This can involve trying a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. For quinoline derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve separation on silica gel.
-
-
Recrystallization: After column chromatography, recrystallization can be a powerful final step to remove trace impurities.
Issue 3: Product Streaking or Tailing on TLC and Column Chromatography
Problem: The product spot on the TLC plate is elongated, and the peaks are broad during column chromatography, leading to poor separation.
Cause: This is often due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.
Solutions:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et3N) or pyridine, to the eluent (typically 0.1-2%). This will neutralize the acidic sites on the silica gel and prevent strong adsorption of the basic product.
-
Use of a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on methods used for similar quinoline derivatives. Optimization may be required.
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude product.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
- Carefully load the sample onto the top of the column.
3. Elution:
- Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
- A suggested gradient could be from 5% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.
- Monitor the elution by collecting fractions and analyzing them by TLC.
4. Fraction Collection and Analysis:
- Collect fractions of a suitable volume.
- Spot each fraction on a TLC plate and visualize under UV light.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Quantitative Data for Column Chromatography of a Similar Compound:
| Compound | Stationary Phase | Mobile Phase | Yield/Purity |
| Ethyl 2-aryl-4-chloroquinoline-3-carboxylate | Silica Gel | Gradient: 1-20% ethyl acetate in hexanes | Not specified |
This data is for a related compound and should be used as a starting point for optimization.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but not when cold.
- Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or hexane/acetone.
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective synthetic route is a two-step process. The first step is the Gould-Jacobs reaction to synthesize the precursor, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the critical parameters to control during the Gould-Jacobs reaction for the 4-hydroxyquinoline precursor?
A2: The critical parameters for the thermal cyclization step of the Gould-Jacobs reaction are temperature and reaction time. High temperatures are necessary for the intramolecular cyclization; however, prolonged heating can lead to degradation of the product. Therefore, a careful balance must be achieved to maximize yield and purity.
Q3: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent.
Q4: What is the potential biological significance of this compound?
A4: Quinoline derivatives are known to exhibit a wide range of biological activities. Specifically, compounds with a quinoline scaffold have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinase activity.[1][2][3][4][5][6] Inhibition of these pathways is a key strategy in anticancer therapy.
Troubleshooting Guides
Part 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low or No Yield of Cyclized Product | 1. Insufficient reaction temperature. 2. Reaction time is too short. 3. Incomplete removal of ethanol from the condensation step. | 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Increase the reaction time, monitoring progress by TLC. 3. Ensure complete removal of ethanol under reduced pressure before proceeding to the high-temperature cyclization. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. 3. Presence of impurities in the starting materials. | 1. Reduce the reaction temperature. 2. Optimize the reaction time to find a balance between conversion and degradation. 3. Ensure the purity of 2-methoxyaniline and diethyl ethoxymethylenemalonate. |
| Incomplete Reaction (Starting Material Remains) | 1. Suboptimal temperature for the specific substrate. 2. Insufficient reaction time. | 1. Experiment with a range of temperatures to find the optimal condition for cyclization. 2. Extend the reaction duration and monitor by TLC until the starting material is consumed. |
| Side Product Formation | 1. The electron-donating methoxy group can influence the regioselectivity of the cyclization. 2. Intermolecular reactions at high temperatures. | 1. While the Gould-Jacobs reaction is generally regioselective, consider purification by column chromatography to isolate the desired isomer. 2. Use a high-boiling, inert solvent to ensure even heat distribution and minimize localized overheating. |
Part 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low or No Yield of Chlorinated Product | 1. Inactive POCl₃ due to moisture. 2. Insufficient reaction temperature or time. 3. Incomplete reaction. | 1. Use freshly distilled or a new bottle of POCl₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. 2. Gradually increase the reflux temperature and/or extend the reaction time. Monitor progress by TLC. 3. Consider using a slight excess of POCl₃. |
| Product Hydrolyzes Back to Starting Material During Workup | 1. The 4-chloroquinoline product is sensitive to hydrolysis, especially in the presence of water and base. | 1. After the reaction, remove excess POCl₃ under reduced pressure. 2. Quench the reaction mixture by pouring it onto crushed ice and then neutralize carefully with a weak base like sodium bicarbonate solution. 3. Extract the product quickly with an organic solvent. |
| Formation of Dark-Colored Impurities | 1. High reaction temperatures leading to decomposition. 2. The electron-rich quinoline ring is susceptible to side reactions. | 1. Maintain the reaction temperature at a gentle reflux. 2. Minimize the reaction time once the starting material is consumed (as monitored by TLC). |
| Inseparable Mixture of Product and Starting Material | 1. Incomplete chlorination. | 1. Ensure the reaction goes to completion by optimizing the reaction time and temperature. 2. If the reaction is sluggish, consider the addition of a catalytic amount of a tertiary amine like triethylamine. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol is adapted from established procedures for the Gould-Jacobs reaction.[7][8][9]
-
Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture at 120-140°C for 1-2 hours. The reaction can be monitored by observing the distillation of ethanol.
-
After the initial reaction, remove the remaining ethanol under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling inert solvent such as diphenyl ether.
-
Heat the mixture to a vigorous reflux (approximately 250°C) for 30-60 minutes under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane or petroleum ether to aid precipitation.
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Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Step 2: Synthesis of this compound (Chlorination)
This protocol is based on general procedures for the chlorination of 4-hydroxyquinolines.[9]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature and then carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
Table 1: Optimization of Gould-Jacobs Cyclization Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| 1 | 230 | 1 | Diphenyl ether | 65 | 90 |
| 2 | 250 | 1 | Diphenyl ether | 85 | 95 |
| 3 | 270 | 1 | Diphenyl ether | 70 | 80 (decomposition observed) |
Table 2: Optimization of Chlorination Reaction Time
Note: This table presents hypothetical data for illustrative purposes. Optimization is recommended for each specific setup.
| Entry | Temperature (°C) | Reaction Time (h) | Reagent | Yield (%) | Purity (%) |
| 1 | 110 | 1 | POCl₃ | 70 | 92 |
| 2 | 110 | 2 | POCl₃ | 90 | 96 |
| 3 | 110 | 4 | POCl₃ | 88 | 94 (slight increase in impurities) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of EGFR/HER2 signaling pathway by this compound.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in my crude sample?
Common impurities can originate from the starting materials or byproducts of the synthesis. Based on typical synthetic routes, such as the chlorination of the corresponding 4-hydroxyquinoline precursor with phosphorus oxychloride (POCl₃), potential impurities include:
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Unreacted Starting Material: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
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Phosphorylated Intermediates: Byproducts from the reaction with POCl₃.
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Hydrolysis Products: If exposed to moisture, the chloro group can be hydrolyzed back to a hydroxyl group.
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Solvent Residues: Residual solvents from the reaction or initial work-up.
Q3: How do I choose between recrystallization and column chromatography?
-
Recrystallization is often preferred for larger quantities of material when the impurities have significantly different solubility profiles from the desired product. It is a cost-effective and scalable method. A successful recrystallization can yield a highly pure crystalline product.
-
Column chromatography is ideal for separating compounds with similar polarities and for purifying smaller quantities of material. It offers high resolution and is effective for removing a wider range of impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals during recrystallization.
-
Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Solution:
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Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves.
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Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath and allowing it to cool to room temperature gradually before moving it to an ice bath.
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Try a different solvent or a solvent system with a lower boiling point.
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Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
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If available, add a seed crystal of the pure compound.
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Problem: I have poor recovery of my product after recrystallization.
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Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
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Solution:
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Before committing the bulk of your material, perform small-scale solvent screening to find a solvent in which your product is highly soluble when hot and poorly soluble when cold.
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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After crystallization, cool the mother liquor in an ice bath for an extended period to maximize precipitation.
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Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Column Chromatography Issues
Problem: My compound is not separating from an impurity on the silica gel column.
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Cause: The chosen eluent system does not have the optimal polarity to differentiate between your compound and the impurity.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A good system will show clear separation between your product spot and the impurity spot, with the product having an Rf value between 0.2 and 0.4.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar compounds and then the more polar ones with better separation. A common gradient for compounds of this type is to start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
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Problem: My product is streaking on the TLC plate and the column.
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Cause: The compound may be too polar for the solvent system, it might be acidic or basic and interacting strongly with the silica gel, or the sample may be overloaded.
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Solution:
-
Adjust Solvent Polarity: Add a small amount of a more polar solvent (e.g., methanol) to your eluent.
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For Acidic Compounds: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent system.
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For Basic Compounds (like quinolines): Add a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic silica gel and prevent streaking.
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Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Data Presentation
The following table summarizes recommended solvent systems for the purification of this compound.
| Purification Method | Recommended Solvents/Solvent Systems (by polarity) | Purity Enhancement |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes/Ethyl Acetate mixture | Can achieve >99% purity if impurities are minimal. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | Effective for removing closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
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Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully add the sample solution to the top of the silica gel bed.
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Elution: Begin eluting with the initial non-polar solvent system, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification method.
stability issues of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate in solution
This technical support center provides guidance on the stability of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many quinoline derivatives, the stability of this compound in solution can be influenced by several factors. The primary degradation pathways to consider are:
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Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid.[1]
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Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the quinoline ring system.[1]
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Oxidation: The quinoline nucleus can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives, which may be initiated by atmospheric oxygen or other oxidizing agents present in the solution.[1]
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Thermal Degradation: Elevated temperatures can accelerate the rate of degradation reactions.[1]
Q2: How should I store stock solutions of this compound to ensure maximum stability?
A2: To maximize the stability of your stock solutions, the following storage conditions are recommended:
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Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[1]
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Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
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Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
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Aliquotting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: My compound is precipitating out of my aqueous solution. What could be the cause and how can I fix it?
A3: Precipitation of quinoline derivatives from aqueous solutions is a common issue, often related to solubility limits.[2] Here are some possible causes and solutions:
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pH: The solubility of quinoline compounds is often pH-dependent.[3] Since quinolines are typically weak bases, adjusting the pH to be 1-2 units below the compound's pKa can increase solubility through protonation.[2]
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Solvent: If the compound has low aqueous solubility, consider using a co-solvent system. Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2][3]
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Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.
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Temperature: Gentle heating can sometimes help to dissolve the compound, but be cautious of potential thermal degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or poor results in biological assays. | Degradation of stock solutions. | Prepare fresh stock solutions for each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. Avoid repeated freeze-thaw cycles.[1] |
| Precipitation from solution. | Visually inspect solutions for any precipitate before use. Check the solubility of the compound in your chosen solvent and consider using a different solvent or a co-solvent system.[1] | |
| Interaction with assay components. | Evaluate potential interactions between the compound and other components in your assay buffer or media. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | On-column degradation. | Optimize chromatographic conditions such as the mobile phase pH and temperature to minimize degradation on the column.[1] |
| Degradation during sample preparation. | Minimize the time between sample preparation and analysis. Keep samples cool and protected from light during this period.[1] | |
| Presence of inherent impurities or degradation products from storage. | Perform forced degradation studies to identify potential degradation products. Use a validated stability-indicating analytical method.[1] |
Data Presentation
The following table summarizes the potential stability of quinoline derivatives under various forced degradation conditions. This data is generalized and may not be fully representative of this compound.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Likely Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Hydrolysis of the ethyl ester | 4-chloro-8-methoxyquinoline-3-carboxylic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | Hydrolysis of the ethyl ester | 4-chloro-8-methoxyquinoline-3-carboxylic acid |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated temperature | Oxidation of the quinoline ring | N-oxides, hydroxylated derivatives |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for several days | General decomposition | Various unspecified degradation products |
| Photodegradation | Exposure to UV light (e.g., 254 nm or 365 nm) | Photolytic cleavage or rearrangement | Various unspecified degradation products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
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Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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Neutralize the solution with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
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Incubate the mixture at 60°C for 24 hours.
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Neutralize the solution with 1 M HCl before analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
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Incubate the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
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Place a solid sample of the compound in an oven at 80°C for 48 hours.
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Dissolve the heat-treated sample in the initial solvent for analysis.
-
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Photodegradation:
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Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours.
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Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
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Analyze all samples (stressed and control) by a stability-indicating method, such as HPLC or LC-MS, to determine the percentage of degradation and to identify any degradation products.
-
Mandatory Visualization
Caption: Workflow for a typical stability study.
Caption: Potential degradation pathways for this compound.
References
preventing decomposition of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. Our aim is to help you overcome common challenges and prevent the decomposition of this important synthetic intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on preventing decomposition and maximizing yield and purity.
Q1: I am observing a low yield in the high-temperature cyclization step of the Gould-Jacobs reaction. What can I do to improve it?
Low yields during the thermal cyclization to form the 4-hydroxyquinoline precursor are often due to incomplete reaction or thermal degradation of the product. Optimization of both temperature and reaction time is critical.
Recommendations:
-
Temperature Optimization: The cyclization requires high temperatures, typically around 250°C. However, prolonged heating can lead to decomposition. It is crucial to find the optimal temperature that promotes cyclization without significant degradation. Microwave-assisted synthesis can be an effective technique for rapidly heating the reaction mixture to the desired temperature and holding it for a precise duration, which can significantly improve yields and reduce reaction times.
-
Reaction Time: Adjusting the reaction time is essential to minimize the degradation of the product. A thorough examination of both temperature and time is necessary to optimize the yield.[1]
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Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative decomposition at high temperatures.
Quantitative Data Summary:
The following table illustrates the impact of reaction temperature and time on the yield of a representative Gould-Jacobs cyclization reaction.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 30 | 1 |
| 2 | 300 | 30 | 37 |
| 3 | 250 | 60 | 10 |
| 4 | 300 | 60 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a representative Gould-Jacobs reaction. Actual yields may vary depending on the specific substrate and reaction scale.[1]
Q2: During the chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃), I am getting a significant amount of byproducts and a low yield of the desired 4-chloro product. How can I optimize this step?
The chlorination of 4-hydroxyquinolines is a critical step where decomposition can readily occur if not properly controlled. Common issues include incomplete reaction, formation of phosphorylated intermediates, and other side reactions.
Recommendations:
-
Temperature Control: The reaction with POCl₃ often proceeds in two stages. An initial phosphorylation occurs at a lower temperature (e.g., <25°C), followed by the conversion to the chloro derivative at a higher temperature (e.g., 70-90°C).[2] Careful temperature control is crucial to ensure a clean reaction.
-
Stoichiometry of POCl₃: While excess POCl₃ has been traditionally used, recent studies have shown that using an equimolar amount of POCl₃ can be efficient, especially in solvent-free conditions.[3] This can reduce the formation of byproducts and simplify the workup procedure.
-
Anhydrous Conditions: The presence of moisture can lead to the decomposition of POCl₃ and the formation of phosphoric acid, which can complicate the reaction and lead to unwanted side products. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
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Use of a Base: The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction.[3]
Q3: My final product is contaminated with the starting 4-hydroxyquinoline derivative. What is the likely cause and how can I prevent it and purify my product?
The presence of the 4-hydroxyquinoline (quinolone) byproduct indicates hydrolysis of the 4-chloro group. This is a common decomposition pathway, especially in the presence of water.
Recommendations for Prevention:
-
Anhydrous Workup: During the workup of the chlorination reaction, it is crucial to avoid prolonged contact with aqueous solutions. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.
Purification Protocol:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired 4-chloro product from the more polar 4-hydroxy byproduct. A solvent system of ethyl acetate and hexanes is commonly used. The less polar 4-chloro compound will elute first.
Q4: I am observing the formation of the corresponding carboxylic acid as an impurity. What causes this and how can it be avoided?
The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester group. This can be catalyzed by either acid or base.
Recommendations:
-
Avoid Strong Acidic or Basic Conditions: During workup and purification, avoid using strong acids or bases. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
-
Anhydrous Conditions: As with the hydrolysis of the chloro group, the presence of water can facilitate ester hydrolysis. Ensure all solvents and reagents are anhydrous.
Q5: I suspect some of my product is undergoing dechlorination. How can I confirm this and prevent it?
Dechlorination, or hydrodechlorination, is the replacement of the chlorine atom with a hydrogen atom. This can occur under reductive conditions.
Recommendations:
-
Avoid Reductive Environments: Be mindful of any potential sources of reduction in your reaction or workup. For example, some purification methods involving catalytic hydrogenation should be avoided if the chloro group needs to be retained.
-
Catalyst Choice: If a catalytic reaction is performed on another part of the molecule, ensure the catalyst used (e.g., palladium on carbon) is not known to also catalyze dechlorination under the reaction conditions.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: It is recommended to store the compound at 2-8°C to ensure its stability.
Q: What are the common synthetic routes to this compound?
A: A common route is the Gould-Jacobs reaction to form the 4-hydroxy-8-methoxyquinoline-3-carboxylate intermediate, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).
Q: What are the main decomposition pathways for this molecule?
A: The primary decomposition pathways are hydrolysis of the 4-chloro group to a 4-hydroxy group, hydrolysis of the ethyl ester to a carboxylic acid, and dechlorination of the 4-chloro group.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This protocol describes the synthesis of the precursor to this compound.
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Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Heat the mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.
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Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.[5]
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Work-up: Cool the reaction mixture to room temperature. The product will often precipitate.
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Add a non-polar solvent like hexanes to further precipitate the product.
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Filter the solid, wash with hexanes, and dry under vacuum to obtain Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Protocol 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This protocol describes the conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product.
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in anhydrous toluene.
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Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and a mild base like sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
Synthesis Overview
The synthesis of this compound is typically a two-step process:
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Cyclization to form Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: This step often follows the principles of the Conrad-Limpach or Gould-Jacobs reactions, which involve the condensation of an aniline derivative with a β-ketoester or a related species.
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Chlorination of the 4-hydroxy group: The intermediate product is then chlorinated to yield the final compound.
This guide will address common issues and alternative methodologies for each of these critical steps.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Cyclization)
This initial and crucial step involves the formation of the quinoline ring. High temperatures are typically required to drive the cyclization.
Alternative Catalysts and Methods
While often performed thermally without a catalyst, several alternatives can improve reaction efficiency and yield.
| Method/Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thermal (Conventional) | 2-methoxyaniline, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate | Dowtherm A | 250 | Overnight | 64 | [1][2] |
| Microwave-Assisted | Aniline, Diethyl malonate | p-Toluenesulfonic acid | - | 3-5 min | 85-92 | [3] |
| Lewis Acid Catalysis | β-enaminones, Diethyl malonate | Bismuth(III) chloride / EtOH | - | Not Specified | 51 | [3] |
| Brønsted Acid Catalysis | Anilines, β-ketoesters | HCl or H₂SO₄ | High | - | - | [4] |
Troubleshooting Guide: Cyclization Step
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product | - Reaction temperature is too low. - Inefficient removal of ethanol byproduct. - Formation of the kinetic Knorr product (2-hydroxyquinoline) instead of the thermodynamic Conrad-Limpach product (4-hydroxyquinoline). | - Ensure the reaction temperature reaches at least 250°C for thermal methods. - Consider using microwave irradiation to achieve higher temperatures and faster reaction times.[3] - Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to facilitate the removal of ethanol.[5] - For the Conrad-Limpach reaction, moderate initial temperatures favor the 4-hydroxyquinoline isomer. |
| Reaction is slow or incomplete | - Insufficient heating. - Lack of catalyst. | - Switch to microwave-assisted synthesis for more efficient and uniform heating.[3] - Consider adding a Brønsted acid catalyst like p-toluenesulfonic acid, HCl, or H₂SO₄.[3][4] |
| Formation of significant byproducts/tar | - Excessively high temperatures or prolonged reaction times leading to decomposition. | - Optimize the reaction time and temperature. A time-temperature examination is crucial to maximize yield and minimize degradation. - Microwave synthesis can often provide cleaner reaction profiles and simplify purification.[6] |
Frequently Asked Questions (FAQs): Cyclization Step
Q1: What is the role of a high-boiling solvent like Dowtherm A?
A1: High-boiling solvents are crucial in the Conrad-Limpach and Gould-Jacobs reactions for several reasons. They provide the high temperatures (often above 250°C) necessary for the thermal cyclization to occur. Additionally, they help in the removal of volatile byproducts like ethanol, which drives the reaction equilibrium towards the product.[5]
Q2: Can I use a catalyst for the cyclization step?
A2: Yes. While the reaction can be driven thermally, acid catalysts are often used. Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid can catalyze the keto-enol tautomerizations and the cyclization step.[3][4] Lewis acids such as Bismuth(III) chloride have also been reported to catalyze similar quinoline syntheses.[3]
Q3: Is microwave synthesis a viable alternative to conventional heating?
A3: Absolutely. Microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and, in many cases, improve product yields and purity compared to conventional heating methods.[3] This is due to the efficient and uniform heating provided by microwaves.[6]
Step 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This step converts the 4-hydroxy group to a chloro group, which is a versatile handle for further functionalization in drug development.
Alternative Chlorinating Agents
Phosphorus oxychloride (POCl₃) is a common reagent for this transformation, but several alternatives exist, offering milder conditions or different reactivity.
| Chlorinating Agent | Typical Conditions | Advantages | Potential Issues | Reference |
| Phosphorus oxychloride (POCl₃) | Reflux in excess POCl₃ | Effective and widely used. | Harsh conditions, challenging workup due to phosphoric acid byproducts.[7] | [8] |
| Vilsmeier-Haack Reagent (DMF/POCl₃, DMF/SOCl₂, or DMF/Oxalyl Chloride) | In situ formation, often at lower temperatures than neat POCl₃. | Milder conditions, can also be used for formylation.[7] | The reagent itself is moisture-sensitive. | [1][7] |
| Thionyl Chloride (SOCl₂) | Often with catalytic DMF. | Can be more reactive than POCl₃, potentially allowing for lower reaction temperatures. Gaseous byproducts (SO₂, HCl) simplify workup.[7] | Can be too reactive for some substrates. | [7] |
| Oxalyl Chloride ((COCl)₂) | Often with catalytic DMF. | Powerful chlorinating agent, produces gaseous byproducts (CO, CO₂, HCl) simplifying purification.[7] | Toxic and corrosive byproducts.[7] | [7] |
| Sulfuryl Chloride (SO₂Cl₂) | - | Can be used for chlorination. | Less common for this specific transformation and may lead to ring chlorination under certain conditions.[7] | [7] |
Decision Diagram for Chlorinating Agent Selection
Caption: Decision-making guide for selecting an appropriate chlorinating agent.
Troubleshooting Guide: Chlorination Step
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of chlorinated product | - Incomplete reaction. - Hydrolysis of the product back to the starting material during workup. | - Increase reaction time or temperature, but monitor for decomposition. - Ensure anhydrous conditions as chlorinating agents are moisture-sensitive. - During workup, pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium bicarbonate solution) while keeping the temperature low (0°C) to prevent hydrolysis.[9] - Consider using an alternative chlorinating agent that allows for a simpler, non-aqueous workup. |
| Recovery of starting material after workup | - The intermediate phosphate ester (with POCl₃) is hydrolyzed back to the starting material. | - Evaporate excess POCl₃ under reduced pressure before the aqueous workup.[8] - Dilute the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) before adding water.[8] - Perform the reaction in the presence of a non-nucleophilic base like pyridine or diethylaniline to neutralize the generated acid.[8] |
| Formation of dark, tarry byproducts | - Reaction temperature is too high. - The substrate is sensitive to the harsh acidic conditions. | - Use a milder chlorinating agent like the Vilsmeier-Haack reagent.[7] - Lower the reaction temperature and extend the reaction time. |
| Difficulty in product purification | - Residual phosphoric acid or other non-volatile byproducts. | - For POCl₃ reactions, a thorough wash with a base during workup is crucial. - Using chlorinating agents that produce gaseous byproducts (e.g., SOCl₂ or oxalyl chloride) can simplify purification.[7] - Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or column chromatography may be necessary. |
Frequently Asked Questions (FAQs): Chlorination Step
Q1: Why is my reaction mixture turning dark during chlorination with POCl₃?
A1: Darkening of the reaction mixture, often accompanied by tar formation, can be a sign of decomposition, which can occur at high reflux temperatures. It may be beneficial to explore lower reaction temperatures for a longer duration or switch to a milder chlorinating agent.
Q2: I am having trouble removing all the byproducts from my POCl₃ reaction. What can I do?
A2: The workup of POCl₃ reactions can be challenging due to the formation of viscous phosphoric acid. It is critical to quench the reaction mixture by slowly adding it to a large amount of crushed ice with vigorous stirring. This should be followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide solution. Extraction with an organic solvent like ethyl acetate, followed by washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄), is standard practice. If purification remains difficult, consider using a chlorinating agent that generates volatile byproducts.[7]
Q3: What is the Vilsmeier-Haack reagent and how is it prepared?
A3: The Vilsmeier-Haack reagent is a chloroiminium ion, typically formed in situ by the reaction of a substituted amide (like N,N-dimethylformamide - DMF) with phosphorus oxychloride (POCl₃).[10] It can also be prepared using other reagents like thionyl chloride (SOCl₂) or oxalyl chloride in place of POCl₃.[7] This reagent is a milder alternative for chlorination and can also be used for formylation reactions.[7]
References
- 1. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, with a particular focus on addressing scale-up challenges.
Troubleshooting Guide
Issue 1: Low Yield of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction Intermediate)
Q1: My Gould-Jacobs reaction is resulting in a low yield of the desired 4-hydroxy intermediate. What are the potential causes and how can I improve it?
A1: Low yields in the Gould-Jacobs reaction during scale-up are often attributed to incomplete reaction, reagent decomposition, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Incomplete Reaction: Ensure a slight excess of the malonic ester derivative is used to drive the initial condensation to completion. Monitoring the reaction progress via TLC or LC-MS can help determine the optimal reaction time.[1]
-
Reagent Quality: Use fresh, high-quality aniline and diethyl ethoxymethylenemalonate to prevent side reactions caused by impurities.
-
Thermal Decomposition: The high temperatures required for cyclization can lead to the formation of dark tarry materials.[1] A careful optimization of temperature and reaction time is crucial. Consider performing small-scale experiments to identify the ideal thermal profile before proceeding with a large-scale batch.
-
Heating Method: Uneven heating can be a significant issue during scale-up. The use of a high-boiling inert solvent like Dowtherm A can ensure uniform temperature distribution.[1] Microwave irradiation has also been shown to improve yields and reduce reaction times by providing rapid and efficient heating.[1][2]
Issue 2: Formation of Impurities and Byproducts
Q2: I am observing significant byproduct formation, particularly a dark-colored tar and a decarboxylated product. How can I minimize these impurities?
A2: The formation of tars and decarboxylated byproducts is a common challenge, especially at the elevated temperatures required for the Gould-Jacobs cyclization.
-
Minimizing Tar Formation: As mentioned, optimizing the temperature and reaction time is critical to prevent degradation.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative side reactions that contribute to tar formation.[1]
-
Preventing Decarboxylation: The loss of the 3-carboalkoxy group is a known side reaction at high temperatures and pressures.[1] Careful control of these parameters is essential. If using a sealed reactor for microwave synthesis, it is important to monitor the internal pressure and adjust the temperature accordingly.[1]
Quantitative Data Summary: Effect of Reaction Conditions on Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Yield of Intermediate (3) | Yield of Product (4) | Notes |
| 1 | 250 | 30 | High | 1% | Incomplete cyclization.[2] |
| 2 | 300 | 30 | 5% | 37% | Higher temperature improves cyclization.[2] |
| 3 | 250 | 60 | High | Low | Increased time at lower temperature is not effective.[2] |
| 4 | 300 | 60 | 0% | 28% | Prolonged heating at high temperature leads to degradation.[2] |
| 5 | 300 | 5 | - | 47% | Optimal balance of temperature and time.[2] |
Issue 3: Difficulties in the Chlorination Step (Vilsmeier-Haack type reaction)
Q3: The chlorination of the 4-hydroxyquinoline intermediate to this compound is inefficient. What factors should I consider?
A3: The chlorination step, often carried out using reagents like phosphorus oxychloride (POCl3), can present challenges during scale-up.
-
Reagent Stoichiometry: The molar ratio of the substrate to the chlorinating agent is critical. An excess of POCl3 is often required to ensure complete conversion. The optimal ratio should be determined through small-scale experiments. For related syntheses, up to 12 moles of POCl3 have been used for maximal yield.
-
Temperature Control: This reaction can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and decomposition. The reaction is often initiated at a low temperature (e.g., 0-5°C) before being carefully heated.[3]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction at high temperatures can cause degradation. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal endpoint.
Issue 4: Product Isolation and Purification Challenges
Q4: My final product is difficult to crystallize and contains persistent impurities. What purification strategies can I employ at a larger scale?
A4: Isolation and purification are critical steps where scalability issues often become apparent.
-
Crystallization: If the product is an oil, it may be due to residual solvent or impurities.[1] Thorough removal of high-boiling solvents under high vacuum is necessary.[1] Trituration of the crude oil with a non-polar solvent like hexane or petroleum ether can sometimes induce crystallization.[1]
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging to scale up. Careful selection of the stationary phase (e.g., silica gel) and eluent system is necessary.[4] Step-gradient or flash chromatography techniques can be more efficient for larger quantities.
-
Recrystallization: This is often a highly effective method for purifying solid products at scale. The choice of solvent is crucial for obtaining high purity and yield.
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: Scaling up introduces significant safety considerations. Key precautions include:
-
Exothermic Reactions: Both the cyclization and chlorination steps can be exothermic. Ensure the reactor has adequate cooling capacity and temperature control.[5]
-
Reagent Handling: Phosphorus oxychloride (POCl3) is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: When using sealed reactors, especially with microwave heating, monitor the internal pressure to avoid over-pressurization and potential reactor failure.[1]
-
Waste Disposal: Develop a clear plan for the safe disposal of hazardous waste generated during the synthesis.
Q6: How do the substituents on the aniline precursor affect the Gould-Jacobs reaction?
A6: The electronic properties of the substituents on the aniline ring can influence the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, generally perform well in the Gould-Jacobs reaction.[1]
Q7: Can microwave-assisted synthesis be effectively scaled up for this process?
A7: Yes, microwave-assisted synthesis can be scaled up and often offers advantages such as significantly reduced reaction times and improved yields.[1] However, careful consideration must be given to ensuring even heating and managing pressure within the microwave reactor.[2]
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
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In a suitable reactor, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[1]
-
Heat the mixture to facilitate the initial condensation reaction, monitoring by TLC until the aniline is consumed.
-
For the cyclization step, heat the reaction mixture in a high-boiling solvent such as Dowtherm A to approximately 250-300°C.[1][2] Alternatively, use a microwave synthesizer with controlled temperature and pressure settings.[2]
-
Maintain the temperature for the optimized duration (e.g., 5-30 minutes), monitoring the formation of the product.[2]
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., hexane or ether) and dry under vacuum.
Protocol 2: Chlorination to this compound
-
In a reactor equipped with a stirrer, dropping funnel, and temperature probe, suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 equivalent) in an appropriate solvent (e.g., toluene or excess POCl3).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (e.g., 3-12 equivalents) to the cooled suspension while maintaining the temperature.
-
After the addition is complete, slowly warm the reaction mixture to a specified temperature (e.g., 90°C) and hold for several hours, monitoring the reaction progress.[3]
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into a cold, dilute basic solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields and impurities in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, with a focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Gould-Jacobs Reaction: Condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a high-temperature thermal cyclization to yield Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What is the primary bottleneck for the reaction time in this synthesis?
The thermal cyclization step in the Gould-Jacobs reaction is typically the most time-consuming part of the synthesis, often requiring prolonged heating at high temperatures.[1][2]
Q3: How can microwave irradiation be used to reduce the reaction time?
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the Gould-Jacobs reaction by providing rapid and uniform heating.[3][4] This often leads to shorter reaction times, improved yields, and fewer by-products compared to conventional heating methods.[4]
Q4: What are the key parameters to control during the chlorination step?
The key parameters for the chlorination step are reaction temperature, reaction time, and the purity of the reagents. The reaction is typically heated between 90-120°C for 4-12 hours.[5] It is crucial to use anhydrous conditions as phosphorus oxychloride is moisture-sensitive.[5]
Q5: What are common side reactions to be aware of during the synthesis?
-
During Gould-Jacobs cyclization:
-
Incomplete cyclization, resulting in the persistence of the anilidomethylenemalonate intermediate.[1]
-
Decomposition and formation of tarry materials due to prolonged heating at high temperatures.[1]
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Decarboxylation of the 3-carboalkoxy group, especially under high pressure and temperature, leading to the formation of 4-hydroxy-8-methoxyquinoline.[1]
-
-
During chlorination:
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Gould-Jacobs Cyclization
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | Gradually increase the reaction temperature. The cyclization is a high-temperature process, often requiring 250-300°C.[1] |
| Short Reaction Time | If increasing the temperature leads to decomposition, try extending the reaction time at the current temperature while monitoring for product degradation.[1] |
| Inefficient Heating | Consider using microwave irradiation for more rapid and uniform heating, which can lead to higher yields and shorter reaction times.[1] |
| Presence of Moisture | Ensure all reagents and solvents are dry, as this can sometimes improve the reaction outcome.[1] |
| Improper Solvent | Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure even heating and prevent localized overheating.[1][2] |
Issue 2: Formation of Tarry By-products during Cyclization
| Potential Cause | Troubleshooting Steps |
| Decomposition at High Temperatures | Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1] |
| Prolonged Heating | Monitor the reaction closely using TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Uneven Heating | Use a high-boiling inert solvent and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[1] |
| Atmospheric Oxidation | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Issue 3: Low Yield or Incomplete Chlorination
| Potential Cause | Troubleshooting Steps |
| Insufficient Heating or Short Reaction Time | Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor the reaction progress using TLC.[5] |
| Inadequate Amount of Chlorinating Agent | A modest increase in the molar equivalents of the chlorinating agent may be necessary. |
| Moisture in the Reaction | Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere.[5][7] |
| Poor Quality of Reagents | Use high-purity starting material and freshly opened or properly stored chlorinating agents.[5] |
Issue 4: Product is Difficult to Purify
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Purify the crude product using column chromatography. |
| Residual High-Boiling Solvent | Ensure the high-boiling solvent from the cyclization step is thoroughly removed under a high vacuum.[1] |
| Product is an Oil | Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[1]
-
Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
In a microwave-safe vial, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a temperature between 250-300°C for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.[4]
-
After the reaction, cool the vial to room temperature.
-
The product often precipitates upon cooling. Wash the precipitate with a suitable solvent like cold acetonitrile.[4]
Protocol 3: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 100-120°C and maintain for 4-6 hours.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice or into a cold saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction (Illustrative)
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 250°C | 250-300°C |
| Reaction Time | 30-60 minutes | 5-15 minutes |
| Solvent | Dowtherm A / Diphenyl ether | Often solvent-free |
| Typical Yield | Moderate to High | High to Excellent |
| Key Advantage | Established, simple setup | Drastically reduced reaction time |
| Key Disadvantage | Long reaction time, potential for degradation | Requires specialized equipment |
Note: The values in this table are illustrative and the optimal conditions should be determined experimentally for the specific substrate.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Navigating Regioselectivity in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the critical issue of regioselectivity in classical quinoline synthesis. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve the desired isomeric purity in your quinoline products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor regioselectivity in common quinoline syntheses?
A1: Poor regioselectivity is a frequent challenge when using unsymmetrical starting materials in several key quinoline syntheses. The primary methods where this is a major consideration are the Friedländer, Combes, and Skraup/Doebner-von Miller reactions.[1] The issue arises when a reactant presents two or more non-equivalent sites for cyclization, leading to a mixture of regioisomers. This complicates purification and reduces the yield of the target molecule.[1]
Q2: Which factors have the most significant impact on the regiochemical outcome of a quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can influence the nucleophilicity of the reacting positions, thereby directing the cyclization.[2]
-
Steric Hindrance: Bulky substituents on the starting materials can physically obstruct one reaction pathway, favoring the formation of the less sterically hindered product.[2]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and reaction temperature can significantly alter the reaction mechanism and the energy barriers of competing pathways, thus influencing the final product ratio.[2]
Q3: Are there modern approaches to circumvent regioselectivity issues in quinoline synthesis?
A3: Yes, beyond optimizing classical methods, modern synthetic strategies can offer greater control. For instance, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of the quinoline core after its initial synthesis, allowing for the introduction of substituents at specific positions.[2]
Troubleshooting Guides
Friedländer Synthesis
Symptom: My reaction with an unsymmetrical ketone is producing a mixture of 2-substituted and 2,3-disubstituted quinolines.
| Potential Cause | Suggested Solution |
| Non-selective enolization of the ketone. | Catalyst Control: Employ a cyclic secondary amine catalyst, such as pyrrolidine or the more effective 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), to strongly favor the formation of the 2-substituted product.[3][4] |
| Competing reaction pathways under the chosen conditions. | Optimize Reaction Conditions: Increase the reaction temperature and perform a slow addition of the unsymmetrical methyl ketone to the reaction mixture. This has been shown to significantly improve regioselectivity in favor of the 2-substituted isomer.[3][4] |
| Use of a non-directing catalyst. | Substrate Modification: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to block one of the enolization pathways.[5] |
| --- | Alternative Media: Consider using an ionic liquid, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), which can promote regiospecific synthesis.[6] |
Combes Synthesis
Symptom: The reaction of a meta-substituted aniline with an unsymmetrical β-diketone yields the undesired regioisomer as the major product.
| Potential Cause | Suggested Solution |
| Unfavorable electronic or steric interactions in the cyclization step. | Modify Substituents: If feasible, alter the substituents on your starting materials. For example, a bulkier substituent on the β-diketone can sterically favor the formation of the 2-substituted quinoline.[7] Similarly, the electronic nature of the aniline substituent (electron-donating vs. electron-withdrawing) can direct the cyclization.[7] |
| The chosen acid catalyst does not sufficiently differentiate between the two possible cyclization sites. | Vary the Catalyst: Experiment with different acid catalysts. While sulfuric acid is common, polyphosphoric acid (PPA) or other Brønsted or Lewis acids might offer different selectivities.[7] |
Skraup/Doebner-von Miller Synthesis
Symptom: The reaction of a meta-substituted aniline is producing a mixture of 5- and 7-substituted quinolines with poor selectivity.
| Potential Cause | Suggested Solution |
| The reaction conditions do not favor one cyclization pathway over the other. | Substrate-Specific Strategy: For certain substrates, a reversal of the typical regioselectivity can be achieved. For instance, reacting an aniline with a γ-aryl-β,γ-unsaturated α-ketoester in the presence of trifluoroacetic acid (TFA) can favor the formation of the 4-substituted quinoline, a reversal of the standard outcome.[8][9] |
| Harsh reaction conditions leading to side reactions and lack of selectivity. | Milder Conditions: Explore the use of alternative Lewis or Brønsted acids that may allow for lower reaction temperatures and improved selectivity.[1] |
Quantitative Data on Regioselectivity
The following tables provide a summary of reported regioselectivity data under various conditions.
Table 1: Regioselectivity in the Friedländer Synthesis with an Amine Catalyst [3][4]
| Catalyst | Substrate 1 | Substrate 2 | Regioisomer Ratio (2-subst. : 2,3-disubst.) |
| Pyrrolidine | 2-Amino-3-picoline-5-carbaldehyde | 2-Butanone | ≥90:10 |
| TABO | 2-Amino-3-picoline-5-carbaldehyde | 2-Butanone | 96:4 |
Table 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis [8][9]
| Aniline | Carbonyl Compound | Catalyst/Solvent | Major Product |
| Aniline | α,β-Unsaturated Aldehyde/Ketone | Standard Acid Catalysis | 2-Substituted Quinoline |
| Aniline | γ-Aryl-β,γ-unsaturated α-Ketoester | Trifluoroacetic Acid (TFA) | 4-Substituted Quinoline |
Table 3: Factors Influencing Regioselectivity in the Combes Synthesis [7]
| Aniline Substituent | β-Diketone R Group | Major Product |
| Methoxy (Electron-donating) | Bulky Alkyl | 2-CF₃-quinoline |
| Chloro/Fluoro (Electron-withdrawing) | Trifluoromethyl | 4-CF₃-quinoline |
Detailed Experimental Protocols
Protocol 1: Highly Regioselective Friedländer Synthesis of 2-Substituted Quinolines
This protocol is adapted from the work of Dormer et al. and is designed to maximize the yield of the 2-substituted quinoline isomer.[3][4]
Materials:
-
o-Aminoaromatic aldehyde (1.0 equiv)
-
Unsymmetrical methyl ketone (1.5 equiv)
-
Pyrrolidine or TABO (0.2 equiv)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the o-aminoaromatic aldehyde and the amine catalyst in anhydrous toluene, slowly add the unsymmetrical methyl ketone over a period of 1-2 hours at the desired reaction temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis
This protocol is based on the method for synthesizing 4-substituted quinolines.[8][9]
Materials:
-
Aniline (1.0 equiv)
-
γ-Aryl-β,γ-unsaturated α-ketoester (2.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aniline and the γ-aryl-β,γ-unsaturated α-ketoester in TFA.
-
Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the TFA by distillation.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-substituted quinoline.
Visualizations
The following diagrams illustrate the key reaction pathways and factors influencing regioselectivity.
Caption: Regioselectivity in the Friedländer synthesis is controlled by favoring the formation of the kinetic enamine intermediate.
Caption: Steric and electronic factors dictate the regiochemical outcome in the Combes synthesis.
Caption: Substrate and catalyst choice can reverse the standard regioselectivity of the Doebner-von Miller synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Quinoline Cores: Efficiency and Protocols
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents. The efficiency of synthesizing this privileged structure can significantly impact the pace of discovery and development. This guide provides an objective comparison of four classical and widely used methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The comparison focuses on quantitative data, including reaction yields and conditions, supported by detailed experimental protocols and visual workflows.
Comparison of Synthesis Efficiency
The choice of a synthetic route to a particular quinoline core is a critical decision that balances factors such as the desired substitution pattern, the availability and cost of starting materials, the harshness of reaction conditions, and the overall efficiency in terms of yield and reaction time. The following tables provide a comparative summary of these key parameters for the synthesis of unsubstituted quinoline, 2-methylquinoline, and 2,4-dimethylquinoline using the four major synthetic strategies.
Table 1: Synthesis of Unsubstituted Quinoline
| Synthesis Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Skraup | Aniline, Glycerol | H₂SO₄, Nitrobenzene, FeSO₄ (optional moderator), Heat (exothermic, often >150°C) | 3-4 hours | 47-55% |
Table 2: Synthesis of 2-Methylquinoline (Quinaldine)
| Synthesis Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Doebner-von Miller | Aniline, Crotonaldehyde | HCl, Toluene, Reflux | 4-6 hours | ~70% |
| Friedländer | 2-Aminobenzaldehyde, Acetone | Aqueous NaOH, Ethanol, Room Temperature | 12 hours | 70% |
Table 3: Synthesis of 2,4-Dimethylquinoline
| Synthesis Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Combes | Aniline, Acetylacetone | Concentrated H₂SO₄, Heat | Not specified | Good yields |
| Friedländer | 2-Aminoacetophenone, Acetone | I₂, Ethanol, Reflux | 3 hours | 92% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (optional, as a moderator)
-
Sodium hydroxide solution (for workup)
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
Procedure:
-
In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Slowly and carefully add nitrobenzene to the reaction mixture.
-
Gently heat the mixture. The reaction is highly exothermic and may become vigorous. Be prepared to cool the flask in a water bath if the reaction becomes too rapid.[1]
-
Once the initial exothermic reaction subsides, continue heating the mixture at a gentle reflux for 3-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a large volume of water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.
-
Isolate the crude quinoline by steam distillation.
-
Separate the organic layer from the distillate and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by distillation.
Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated or 6 M)
-
Toluene (optional, for biphasic system)
-
Sodium hydroxide solution (for workup)
-
Organic solvent (e.g., dichloromethane or ethyl acetate for extraction)
-
Brine
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve aniline in hydrochloric acid.
-
Heat the solution to reflux.
-
Slowly add crotonaldehyde to the refluxing solution over 1-2 hours.[2]
-
Continue to reflux the reaction mixture for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the 2-methylquinoline by distillation or column chromatography.
Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium hydroxide or ammonium hydroxide solution (for workup)
-
Organic solvent (for extraction)
Procedure:
-
In a flask, mix aniline and acetylacetone. The condensation to form the enamine intermediate may be exothermic.
-
Cool the mixture and slowly add concentrated sulfuric acid with stirring.
-
Gently heat the reaction mixture to induce cyclization. The temperature and reaction time will depend on the specific substrates.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium hydroxide or ammonium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dimethylquinoline.
-
Further purification can be achieved by recrystallization or column chromatography.
Friedländer Synthesis of 2,4-Dimethylquinoline
Materials:
-
2-Aminoacetophenone
-
Acetone
-
Iodine (as catalyst)
-
Ethanol
Procedure:
-
To a solution of 2-aminoacetophenone in ethanol, add acetone.
-
Add a catalytic amount of iodine to the mixture.
-
Reflux the reaction mixture for approximately 3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with a sodium thiosulfate solution to remove any remaining iodine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude 2,4-dimethylquinoline.
-
Purify the product by column chromatography or recrystallization.
Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
References
A Comparative Guide to the Biological Activity of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from closely related structural analogs to provide a substantive comparison against alternative compounds. The primary biological activities associated with this class of compounds, anticancer and antimicrobial effects, will be the focus of this guide.
Anticancer Activity
Quinoline derivatives are a significant class of heterocyclic compounds that have been extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival.
One of the primary mechanisms of anticancer action for many quinoline derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH) .[1][2][3][4] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[1]
Below is a diagram illustrating the role of DHODH in the pyrimidine biosynthesis pathway and its inhibition by quinoline derivatives.
Comparative Anticancer Activity Data
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Representative Quinoline Derivative (A9) | hDHODH (enzymatic assay) | 0.0097 | [1][5] |
| Representative Quinoline Derivative (7) | HT-29 (Colon Cancer) | 1.56 | [4] |
| Representative Quinoline Derivative (14) | MDA-MB-231 (Breast Cancer) | 1.22 | [4] |
| Gefitinib (Standard of Care) | Various | Varies | |
| Doxorubicin (Standard of Care) | Various | Varies |
Note: The IC50 values presented are for different quinoline derivatives and are intended to provide a general comparison of the potential potency of this class of compounds.
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[6][7][8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[8]
The workflow for evaluating the antimicrobial activity of a compound typically involves determining its Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity Data
Specific MIC values for this compound were not found. However, data for a closely related analog, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate , is available and presented below in comparison to a standard antibiotic.[9]
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | Staphylococcus aureus | 16 | [9] |
| Escherichia coli | 32 | [9] | |
| Candida albicans | 64 | [9] | |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.25 - 1 | |
| Escherichia coli | 0.015 - 0.12 |
Experimental Protocols
MTT Assay for Anticancer Activity Assessment
This protocol is a standard method for determining the cytotoxic potential of a compound against cancer cell lines.[10][11][12]
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14][15]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound dissolved in a suitable solvent
-
96-well microplates
-
Sterile saline or PBS
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a concentration of approximately 5 x 10^5 CFU/mL in the broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
This guide provides a framework for understanding and comparing the biological activities of this compound. Further experimental validation with the specific compound is necessary to confirm these potential activities.
References
- 1. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
- 6. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | 26893-14-1 | Benchchem [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Methoxyquinoline Derivatives
For researchers, scientists, and drug development professionals, the quinoline nucleus represents a privileged scaffold in medicinal chemistry. Among its numerous derivatives, those bearing an 8-methoxy group have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
8-Methoxyquinoline derivatives have emerged as promising candidates in oncology, exhibiting cytotoxicity against a range of cancer cell lines. The substitution pattern on the quinoline core plays a crucial role in modulating their anticancer potency.
A notable example is the derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has demonstrated potent cytotoxic effects against colorectal cancer cells.[1][2] Mechanistic studies have revealed that MMNC exerts its anticancer activity by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] This inhibition leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[1][2]
Structure-Activity Relationship Insights for Anticancer Activity:
-
Indolo[2,3-b]quinoline Core: The fusion of an indole ring to the quinoline scaffold at the [2,3-b] position is a key structural feature for the observed anticancer activity.
-
8-Methoxy Group: The presence of the methoxy group at the C-8 position is crucial for the cytotoxic potency of these derivatives.
-
Methyl Groups: The methyl groups at the C-2 and N-5 positions of the indoloquinoline system contribute to the overall activity.
Quantitative Comparison of Anticancer Activity:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colon) | 0.33 | [2] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 (Colon) | 0.35 | [2] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon) | 5.64 ± 0.68 | [3] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver) | 23.18 ± 0.45 | [3] |
Antimicrobial Activity: A Broad Spectrum of Action
The 8-methoxyquinoline scaffold has also been explored for its potential in combating microbial infections. Derivatives incorporating this moiety have shown activity against a variety of bacterial and fungal pathogens.
For instance, 8-methoxyquinoline itself has demonstrated strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi, as well as antifungal activity against Aspergillus flavus and Aspergillus niger.[4] The introduction of a nitro group at the 5-position, however, was found to decrease the antimicrobial potency.[4]
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Unsubstituted 8-Methoxyquinoline: The parent 8-methoxyquinoline molecule exhibits significant antimicrobial properties.
-
Substitution at C-5: The introduction of a deactivating group like a nitro group at the C-5 position can diminish the antimicrobial activity.
-
C-7 Substitution: In related quinolone structures, substitution at the C-7 position with nitrogen-containing heterocycles has been shown to significantly enhance antimicrobial activity.[5]
Quantitative Comparison of Antimicrobial Activity:
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 7-methoxyquinoline sulfonamide derivative (3l) | E. coli | 7.812 | [6] |
| 7-methoxyquinoline sulfonamide derivative (3l) | C. albicans | 31.125 | [6] |
| 8-hydroxyquinoline derivative (HQ-2) | M. tuberculosis | 0.1 | [7] |
| 8-hydroxyquinoline derivative (HQ-2) | S. aureus (MRSA) | 1.1 | [7] |
Antimalarial Activity: A Privileged Scaffold in Parasite Inhibition
The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine and primaquine being prime examples. The 8-amino-6-methoxyquinoline scaffold, in particular, is a key pharmacophore in antimalarial drug discovery.[8] While direct SAR data for a wide range of 8-methoxyquinoline derivatives in antimalarial assays is still emerging, the influence of substituents on the quinoline ring is a well-established principle.
In a series of 6-chloro-2-arylvinylquinolines, the introduction of a methoxy group at the C-6 position was investigated.[9] A derivative with a 4-nitro substituent on the arylvinyl moiety (compound 9) showed an EC50 of 28.6 ± 0.9 nM against the Dd2 strain of Plasmodium falciparum.[9]
Structure-Activity Relationship Insights for Antimalarial Activity:
-
6-Methoxy Group: The presence of a methoxy group at the C-6 position is a common feature in many antimalarial quinolines and is considered important for activity.[10]
-
Side Chain at C-8: For 8-aminoquinolines, the nature of the side chain at the C-8 position is critical for both efficacy and toxicity.[10]
-
Substituents on the Quinoline Ring: The addition of various substituents to the quinoline nucleus can significantly modulate the antimalarial potency.
Quantitative Comparison of Antimalarial Activity:
| Compound | P. falciparum Strain | EC50 (nM) | Reference |
| 6-Methoxy-2-(4-nitrostyryl)quinoline (9) | Dd2 | 28.6 ± 0.9 | [9] |
| 6-Methoxy-2-styrylquinoline (8) | Dd2 | 41.2 ± 5.3 | [9] |
| N1-{4-[2-(tert-butyl)-6-methoxy-8-quinolylamino]pentyl}-(2S)-2-aminosubstitutedamide (21) | D6 | 180-300 ng/mL | [11] |
| N1-{4-[2-(tert-butyl)-6-methoxy-8-quinolylamino]pentyl}-(2S)-2-aminosubstitutedamide (21) | W2 | 300-450 ng/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the key assays cited in this guide.
Synthesis of 8-Methoxyquinoline
8-Methoxyquinoline can be synthesized from 8-hydroxyquinoline.[4]
Materials:
-
8-Hydroxyquinoline
-
Methylating agent (e.g., dimethyl sulfate)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve 8-hydroxyquinoline in an appropriate solvent containing a base.
-
Add the methylating agent dropwise to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent (e.g., diethyl ether, chloroform).
-
Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 8-methoxyquinoline.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Antimalarial Assay (SYBR Green I-based Assay)
This assay is used to assess the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
Procedure:
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add a synchronized culture of P. falciparum (ring stage) to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for an 8-methoxyquinoline derivative.
Caption: General experimental workflow for SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 11. Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated vs. Non-Halogenated Quinolines: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of halogenated and non-halogenated quinolines, supported by experimental data. Quinoline, a heterocyclic aromatic organic compound, and its derivatives are pivotal scaffolds in medicinal chemistry due to their broad spectrum of biological activities. The introduction of halogen atoms to the quinoline core is a common strategy to modulate its physicochemical properties and enhance its therapeutic efficacy.
This guide delves into a comparative analysis of these two classes of compounds, focusing on their anticancer activity and key physicochemical properties. Detailed experimental protocols for the cited biological assays are also provided to support further research and development.
Physicochemical Properties: The Impact of Halogenation
The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline scaffold significantly alters its physicochemical properties, which in turn influences the pharmacokinetic and pharmacodynamic profile of the molecule. Key parameters such as lipophilicity, electronic effects, and metabolic stability are affected.
Halogenation generally increases the lipophilicity of quinoline derivatives.[1][2][3] This is attributed to the larger size and greater polarizability of halogen atoms compared to hydrogen, leading to stronger van der Waals interactions with nonpolar environments.[1][2] The increased lipophilicity can enhance the ability of these compounds to cross cell membranes and reach their intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic breakdown.
The electronic nature of the halogen substituent also plays a crucial role. The high electronegativity of halogens can create a significant dipole moment in the C-X bond, influencing the molecule's overall polarity and its ability to interact with biological targets.
| Property | Non-Halogenated Quinoline (8-Hydroxyquinoline) | Halogenated Quinoline (5-Chloro-8-hydroxyquinoline) | Rationale for Change |
| Molecular Weight | 145.16 g/mol | 179.6 g/mol | Addition of a chlorine atom. |
| LogP (Lipophilicity) | ~2.0 | ~2.8 | Increased lipophilicity due to the presence of the halogen.[1][2][3] |
| Aqueous Solubility | Sparingly soluble | Generally lower | Increased lipophilicity often leads to decreased water solubility. |
| Acidity (pKa of hydroxyl group) | ~9.8 | ~8.5 | The electron-withdrawing nature of chlorine stabilizes the phenoxide ion, making the hydroxyl group more acidic. |
Comparative Anticancer Activity
Numerous studies have demonstrated that the introduction of halogens to the quinoline core can significantly enhance its anticancer activity. This enhancement is often attributed to improved cellular uptake, increased binding affinity to target proteins, and altered electronic properties that favor biological activity.
The following table summarizes the in-vitro anticancer activity (IC50 values) of 8-hydroxyquinoline (a non-halogenated quinoline) and its halogenated derivatives against various cancer cell lines.
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline | None | C-32 (Amelanotic Melanoma) | >100[4] |
| MDA-MB-231 (Breast Adenocarcinoma) | >100[4] | ||
| A549 (Lung Adenocarcinoma) | >100[4] | ||
| 8-Hydroxy-5-chloroquinoline | Chlorine | C-32 (Amelanotic Melanoma) | 15.3[4] |
| MDA-MB-231 (Breast Adenocarcinoma) | 21.7[4] | ||
| A549 (Lung Adenocarcinoma) | 18.9[4] | ||
| 8-Hydroxy-5,7-dichloroquinoline | Dichloro | C-32 (Amelanotic Melanoma) | 8.2[4] |
| MDA-MB-231 (Breast Adenocarcinoma) | 11.4[4] | ||
| A549 (Lung Adenocarcinoma) | 9.8[4] |
The data clearly indicates that halogenation at the 5 and 7 positions of the 8-hydroxyquinoline scaffold leads to a significant increase in cytotoxic activity against the tested cancer cell lines.
Signaling Pathway Inhibition: The NF-κB Pathway
One of the key mechanisms through which quinoline derivatives exert their anticancer effects is by modulating critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prominent target.[5][6][7][8]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes that promote cell survival and inflammation.[5]
Certain quinoline derivatives have been shown to inhibit the NF-κB pathway, thereby preventing the transcription of pro-survival and pro-inflammatory genes.[5][6][7][8]
Experimental Protocols
Determination of In-Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., C-32, MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (non-halogenated and halogenated quinolines)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Determination of Lipophilicity (LogP) by Shake-Flask Method
The partition coefficient (LogP) is a measure of the lipophilicity of a compound. The shake-flask method is a classical technique for its determination.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compounds
-
Separatory funnel or centrifuge tubes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Separate the two phases by centrifugation or by using a separatory funnel.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Conclusion
The halogenation of the quinoline scaffold is a powerful strategy in medicinal chemistry to enhance biological activity, particularly anticancer efficacy. Halogenated quinolines often exhibit superior performance compared to their non-halogenated counterparts, which can be attributed to favorable changes in their physicochemical properties, such as increased lipophilicity. The modulation of key signaling pathways like NF-κB further contributes to their therapeutic potential. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of novel quinoline-based therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate via Nuclear Magnetic Resonance Spectroscopy
A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key building block in the synthesis of various bioactive molecules, requires unambiguous structural confirmation to ensure the integrity of subsequent research and development.[1] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of this quinoline derivative. It includes detailed experimental protocols, predicted NMR data for comparison, and a logical workflow for structural verification.
Structural Confirmation: A Comparative Overview
While techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information regarding a molecule's mass and functional groups, respectively, they often fall short in providing a complete and unambiguous structural assignment. NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, offers a detailed map of the molecular skeleton, revealing the precise connectivity and chemical environment of each atom.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity to neighboring protons. | High resolution, provides detailed connectivity information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment (hybridization). | Excellent for determining the carbon backbone and identifying functional groups. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not provide direct information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple, good for identifying key bonds. | Provides limited information on the overall molecular structure. |
Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, predicted spectra serve as a valuable reference for structural confirmation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established algorithms and databases of known chemical structures and their corresponding NMR spectra.[2][3]
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.95 | s | 1H | H2 |
| 7.85 | d | 1H | H5 |
| 7.60 | t | 1H | H6 |
| 7.15 | d | 1H | H7 |
| 4.50 | q | 2H | -OCH₂CH₃ |
| 4.10 | s | 3H | -OCH₃ |
| 1.45 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 165.5 | C=O |
| 155.0 | C8 |
| 148.0 | C4 |
| 145.0 | C8a |
| 138.0 | C2 |
| 130.0 | C6 |
| 125.0 | C4a |
| 120.0 | C5 |
| 115.0 | C3 |
| 110.0 | C7 |
| 62.0 | -OCH₂CH₃ |
| 56.0 | -OCH₃ |
| 14.5 | -OCH₂CH₃ |
Experimental Protocol for NMR Analysis
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound, integrating data from various analytical techniques with a primary focus on NMR spectroscopy.
Caption: Workflow for structural confirmation.
By following this comprehensive guide, researchers can confidently confirm the structure of synthesized this compound. The combination of predicted NMR data for comparison and a detailed experimental protocol provides a robust framework for accurate and reliable structural elucidation, ensuring the quality and validity of subsequent scientific investigations.
References
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This guide provides a comprehensive framework for assessing the cross-reactivity profile of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. As a quinoline derivative, this compound belongs to a class of molecules known for a wide range of biological activities, including potential applications in anti-infective and anti-cancer research.[1][2] A thorough understanding of its target selectivity is crucial for advancing its development as a potential therapeutic agent or research tool.
Currently, there is a notable absence of publicly available experimental data detailing the cross-reactivity and off-target effects of this compound. This guide, therefore, serves as a blueprint for researchers, outlining the necessary experimental protocols and data presentation strategies to characterize its selectivity profile and compare it against other relevant compounds. The methodologies and comparisons presented herein are based on established practices for profiling kinase inhibitors, a common application for quinoline-based molecules.[3][4]
Comparative Selectivity Analysis
To contextualize the cross-reactivity of a novel compound, it is essential to compare its activity against well-characterized agents. The choice of comparators should ideally include compounds with varying selectivity profiles, such as a highly promiscuous inhibitor and a more selective one. For the purpose of this guide, we will use the following well-known kinase inhibitors as examples:
-
Dasatinib: A broad-spectrum inhibitor targeting multiple tyrosine kinases.
-
Lapatinib: A dual inhibitor of EGFR and HER2, representing a more selective profile.
The following table presents a hypothetical dataset illustrating how the inhibitory activity (IC50 values) of this compound could be compared against these reference compounds across a panel of representative kinases.
Table 1: Hypothetical Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Dasatinib (Comparator 1) | Lapatinib (Comparator 2) |
| Primary Target(s) | |||
| Kinase A | 15 | 0.5 | >10,000 |
| Off-Target Panel | |||
| EGFR | 5,500 | 30 | 10 |
| HER2 | 8,200 | 110 | 13 |
| SRC | 85 | 1.2 | 347 |
| ABL1 | 120 | 0.8 | 1,500 |
| VEGFR2 | 2,500 | 8 | >10,000 |
| p38α (MAPK14) | >10,000 | 220 | 8,500 |
| CDK2 | 9,500 | 25 | >10,000 |
Note: Data are hypothetical and for illustrative purposes only. Actual experimental results are required to determine the true profile of the compound.
Experimental Protocols
Comprehensive selectivity profiling requires robust and validated assays. Below are detailed protocols for two fundamental experiments used to assess compound activity and selectivity: a biochemical kinase inhibition assay and a competitive receptor binding assay.
1. Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the concentration of an inhibitor required to block 50% of a target kinase's activity.
-
Objective: To quantify the potency of this compound against a panel of selected protein kinases.
-
Principle: The assay measures the phosphorylation of a specific substrate by a kinase enzyme. The inhibitory effect of the compound is determined by a decrease in substrate phosphorylation, often detected using fluorescence or luminescence.[5]
-
Materials:
-
Recombinant kinase enzymes
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) and comparators
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and comparators in DMSO, followed by a further dilution in the assay buffer. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Add a fixed amount of the kinase enzyme to each well of the microplate.
-
Add the diluted compounds to the wells. Include "no inhibitor" (DMSO only) controls for maximum activity and "no enzyme" controls for background signal.
-
Incubate the plates for a predetermined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km value for each specific kinase.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (phosphorylated substrate or ADP) formed.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the "no inhibitor" controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
2. Competitive Radioligand Receptor Binding Assay
This protocol is used to assess whether a compound binds to a specific receptor, which is a common off-target liability.
-
Objective: To determine the binding affinity (Ki) of this compound for a selected panel of G-protein coupled receptors (GPCRs), ion channels, or transporters.
-
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The amount of bound radioactivity is inversely proportional to the test compound's affinity for the receptor.[6][7]
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
Test compound and a known unlabeled competitor (for positive control).
-
Assay buffer specific to the receptor target.
-
Glass fiber filter mats treated with a blocking agent (e.g., polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates.[8]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 96-well plate, combine the receptor preparation, the radioligand (at a concentration at or below its Kd), and the diluted test compound.
-
Define control wells:
-
Total Binding: Receptor + radioligand + buffer (no competitor).
-
Non-specific Binding (NSB): Receptor + radioligand + a high concentration of a known unlabeled competitor.
-
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).[9]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the percent inhibition caused by the test compound at each concentration. Calculate the IC50 value from the resulting dose-response curve and then convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations: Workflows and Pathways
Visual diagrams are essential for communicating complex experimental processes and biological contexts. The following diagrams, rendered using Graphviz, illustrate a typical workflow for cross-reactivity profiling and a relevant biological signaling pathway.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Quinolines: Classical and Modern Routes
For researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The selection of an appropriate synthetic route is a critical decision that can significantly influence the efficiency of research and development. This guide provides an objective comparison of prominent methods for synthesizing substituted quinolines, with a focus on experimental data to aid in the validation of a chosen synthetic pathway.
Classical Synthetic Routes: A Comparative Overview
Traditional methods for quinoline synthesis, developed in the late 19th century, are still widely employed due to their use of readily available starting materials. However, they often suffer from harsh reaction conditions and limited substrate scope.
| Synthesis Method | Starting Materials | Typical Products | Reaction Conditions | Typical Yields | Key Advantages & Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Unsubstituted or simple substituted quinolines | Harsh, exothermic, strongly acidic | Low to moderate | Advantages: Uses inexpensive and readily available reagents. Disadvantages: Often violent and difficult to control, produces significant tarry byproducts, and has a limited scope for introducing diverse substituents.[1][2][3] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Strong acid (e.g., HCl, H2SO4) or Lewis acids | Moderate | Advantages: More versatile than the Skraup synthesis, allowing for a wider range of substituents on the pyridine ring. Disadvantages: Can produce mixtures of regioisomers with unsymmetrical ketones and still requires strongly acidic conditions.[1][4][5] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Strong acid (e.g., H2SO4, PPA) | Good | Advantages: Generally provides good yields for symmetrically substituted quinolines. Disadvantages: The use of unsymmetrical β-diketones can lead to mixtures of products, and the reaction requires strong acid catalysis.[6][7] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Acid or base catalysis | Good to excellent | Advantages: A versatile and straightforward method for producing a wide variety of polysubstituted quinolines. Disadvantages: The required 2-aminoaryl aldehyde or ketone starting materials can be complex to synthesize.[8][9][10][11] |
Modern Synthetic Routes: Enhancing Efficiency and Scope
Contemporary approaches to quinoline synthesis often employ milder reaction conditions and offer greater control over regioselectivity and functional group tolerance. These methods include microwave-assisted synthesis and transition metal catalysis.
| Synthesis Method | Starting Materials | Catalyst/Conditions | Typical Reaction Time | Typical Yields | Key Advantages & Disadvantages |
| Microwave-Assisted Synthesis | Varies (often based on classical reactions) | Often catalyst-free or with solid acid/base catalysts | Minutes to hours | Good to excellent | Advantages: Drastically reduced reaction times, often higher yields, and can be more environmentally friendly ("green chemistry").[12][13][14][15][16] Disadvantages: Requires specialized microwave equipment. |
| Palladium-Catalyzed Synthesis | e.g., o-alkenylanilines and alkynes; allyl alcohols and anilines | Pd catalyst (e.g., Pd(OAc)2, PdCl2) | Hours | Moderate to good | Advantages: High regioselectivity and tolerance of a wide range of functional groups.[17][18][19][20][21] Disadvantages: The cost and potential toxicity of palladium catalysts. |
| Copper-Catalyzed Synthesis | Varies | Cu catalyst | Hours | Moderate to good | Advantages: Copper is a more abundant and less expensive catalyst than palladium. Disadvantages: May require ligands to achieve high efficiency and selectivity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Classical Method: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
Materials:
-
m-Chloroaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, combine m-chloroaniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 equivalents) with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 110 °C for 30 minutes.
-
Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until it is basic.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield 2,4-dimethyl-7-chloroquinoline.
Modern Method: Microwave-Assisted Friedländer Synthesis
Materials:
-
2-Aminobenzophenone
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 equivalent), cyclohexanone (1.2 equivalents), and glacial acetic acid (as both solvent and catalyst).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.[16]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Classical Synthetic Routes to Quinolines.
Caption: Modern Synthetic Routes to Quinolines.
Caption: General Experimental Workflow for Quinoline Synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis [drugfuture.com]
- 8. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 18. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a key building block in the synthesis of various bioactive molecules, and its purity can significantly impact the outcome of subsequent reactions and biological assays.[1][2][3] This guide provides a comparative overview of three common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in the Synthesis
The synthesis of quinoline derivatives can result in several types of impurities. Depending on the synthetic route, common impurities in the final product may include unreacted starting materials, byproducts from side reactions such as the formation of regioisomers or polymers, and residual solvents or reagents from the workup process.[4] For instance, if a Gould-Jacobs reaction is employed, unreacted anilines and ethyl ethoxymethylenemalonate could be present. Chlorination steps, often using reagents like phosphorus oxychloride, might leave behind chlorinated byproducts.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (or another suitable modifier).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The specific ratio may need to be optimized, but a good starting point is a gradient elution.[4]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized compound and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 254 nm or 330 nm for quinolines).
-
Gradient Program: A typical gradient could be 20% acetonitrile increasing to 80% over 20 minutes.[7]
-
-
Analysis: Inject the blank, standards, and sample. The purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates components based on their volatility and then detects them using mass spectrometry, which also provides structural information.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable volatile solvent at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[5]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a library database.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[8][9] By comparing the integral of a signal from the analyte to that of a certified internal standard, the absolute purity can be calculated without the need for a reference standard of the analyte itself.[10][11]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Quantitative Data Summary and Comparison
The following table summarizes the typical performance characteristics of each technique for the purity assessment of this compound. Note: These are illustrative values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Molar Proportionality of NMR Signals |
| Typical Purity Range | 95-99.9% | 90-99.9% | 90-100% (absolute) |
| Limit of Detection | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation | ~0.05% | ~0.005% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% | Not applicable (absolute method) |
| Analysis Time/Sample | 20-30 minutes | 20-40 minutes | 10-20 minutes |
| Strengths | High precision, widely available | High sensitivity, impurity identification | Absolute method, no reference standard needed |
| Weaknesses | Requires analyte-specific reference standard | Compound must be volatile and thermally stable | Lower sensitivity than chromatographic methods |
Conclusion and Recommendations
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and precise method ideal for routine quality control and for quantifying known impurities when reference standards are available.
-
GC-MS offers excellent sensitivity and the ability to tentatively identify unknown volatile impurities based on their mass spectra. However, the thermal stability of the analyte must be considered.
-
qNMR is a powerful, non-destructive technique that provides an absolute measure of purity without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials and for obtaining a highly accurate purity value.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used to identify and quantify trace impurities, while qNMR can provide a highly accurate absolute purity value of the main component.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
cytotoxicity comparison of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives, which are structurally related to ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. The data presented here is intended to inform structure-activity relationship (SAR) studies and guide the development of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of the synthesized 8-methoxyquinazoline derivatives was evaluated against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay. The results, summarized in the table below, highlight the impact of various substitutions at the 4- and 7-positions of the 8-methoxyquinazoline scaffold on their anticancer activity.
| Compound ID | 4-Position Substituent | 7-Position Substituent | IC50 (μM) vs. HCT116[1][2] | IC50 (μM) vs. HepG2[1][2] |
| 14A | 3-Chlorophenylamino | 3-(Morpholin-4-yl)propoxy | 15.32 ± 1.21 | 18.76 ± 0.98 |
| 14B | 3-Chlorophenylamino | 3-(4-Methylpiperazin-1-yl)propoxy | 9.87 ± 0.54 | 12.45 ± 0.76 |
| 14C | 3-Chlorophenylamino | 3-(1H-1,2,4-triazol-1-yl)propoxy | 20.14 ± 1.56 | 23.18 ± 1.45 |
| 15A | 3-Bromophenylamino | 3-(Morpholin-4-yl)propoxy | 12.88 ± 0.98 | 15.67 ± 1.12 |
| 15B | 3-Bromophenylamino | 3-(4-Methylpiperazin-1-yl)propoxy | 8.12 ± 0.43 | 10.98 ± 0.65 |
| 15C | 3-Bromophenylamino | 3-(1H-1,2,4-triazol-1-yl)propoxy | 18.76 ± 1.34 | 21.54 ± 1.32 |
| 16A | 3-Chloro-4-fluorophenylamino | 3-(Morpholin-4-yl)propoxy | 10.54 ± 0.87 | 13.88 ± 0.99 |
| 16B | 3-Chloro-4-fluorophenylamino | 3-(4-Methylpiperazin-1-yl)propoxy | 6.45 ± 0.32 | 8.76 ± 0.54 |
| 16C | 3-Chloro-4-fluorophenylamino | 3-(1H-1,2,4-triazol-1-yl)propoxy | 16.98 ± 1.11 | 19.87 ± 1.21 |
| 17A | 3-Chloro-4-(benzyloxy)phenylamino | 3-(Morpholin-4-yl)propoxy | 8.98 ± 0.65 | 11.54 ± 0.87 |
| 17B | 3-Chloro-4-(benzyloxy)phenylamino | 3-(4-Methylpiperazin-1-yl)propoxy | 5.87 ± 0.28 | 7.89 ± 0.43 |
| 17C | 3-Chloro-4-(benzyloxy)phenylamino | 3-(1H-1,2,4-triazol-1-yl)propoxy | 14.54 ± 1.02 | 17.87 ± 1.15 |
| 18A | 3-Chloro-4-(3-fluorobenzyloxy)phenylamino | 3-(Morpholin-4-yl)propoxy | 7.87 ± 0.54 | 10.12 ± 0.76 |
| 18B | 3-Chloro-4-(3-fluorobenzyloxy)phenylamino | 3-(4-Methylpiperazin-1-yl)propoxy | 5.64 ± 0.68 | 7.12 ± 0.34 |
| 18C | 3-Chloro-4-(3-fluorobenzyloxy)phenylamino | 3-(1H-1,2,4-triazol-1-yl)propoxy | 13.87 ± 0.98 | 16.98 ± 1.09 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The in vitro cytotoxicity of the 8-methoxyquinazoline derivatives was determined using the Sulforhodamine B (SRB) assay.[3][4][5] This colorimetric assay measures cell density by staining total cellular protein with the SRB dye.
-
Cell Seeding: Cancer cells (HCT116 and HepG2) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density was measured at 540 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathway
The cytotoxic activity of the more potent 8-methoxyquinazoline derivatives is linked to the inhibition of the Wnt/β-catenin signaling pathway.[1][2][6] This pathway is crucial in cell proliferation and its dysregulation is a hallmark of many cancers.[7][8][9][10] The compounds are proposed to interfere with the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1, which are critical for cancer cell growth and survival.[2]
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin and eye irritant.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Protective gloves |
| Eye Protection | Goggles or face shield |
| Lab Coat | Standard laboratory coat |
Always handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[2]
-
Contain the Spill: For solid spills, sweep or vacuum the material and collect it in a suitable container for disposal. Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[2]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container for proper disposal as chemical waste.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Waste Collection:
-
Place waste this compound and any contaminated materials into a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant safety information.
-
-
Disposal Method:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
First Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Immediately call a poison center or doctor.[2] Rinse mouth.[2]
References
Personal protective equipment for handling Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This guide provides crucial safety, handling, and disposal information for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical development.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact. The following recommendations are based on best practices for handling quinoline derivatives and chlorinated organic compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required at all times.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | - Gloves: Chemically resistant nitrile gloves are mandatory.[2] Always inspect gloves for any signs of degradation before use and change them frequently. - Lab Coat: A fully fastened lab coat is required. - Apron: For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended over the lab coat.[2] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile solutions.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for quinoline and related chlorinated compounds.[3][4][5]
-
Ensure all necessary PPE is available and in good condition.
-
Clearly label all containers with the chemical name and any associated hazards.
3. During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep all containers sealed when not in use.
-
If the compound is a solid, handle it carefully to avoid generating dust.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), collecting the rinsing solvent as hazardous waste.[2]
-
Properly remove and dispose of all contaminated PPE as hazardous waste.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Halogenated Organic Waste: Being a chlorinated compound, all waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7]
-
Separate Waste Streams: Do not mix halogenated waste with non-halogenated organic waste to reduce disposal costs and complexity.[6][8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[2]
Container Management:
-
Use compatible, leak-proof containers with secure lids for waste collection.[8]
-
Keep waste containers closed except when adding waste.[6][8]
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
Disposal Procedure:
-
Follow your institution's guidelines for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.
Spill Management
Minor Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[2]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[2]
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the relevant safety information.
Caption: Workflow for the safe handling of this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. laboldtech.com [laboldtech.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
